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Foundational

2-oxoethyl benzoate physical and chemical properties

An In-depth Technical Guide to 2-Oxoethyl Benzoate: Properties, Synthesis, and Applications Foreword In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Oxoethyl Benzoate: Properties, Synthesis, and Applications

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-oxoethyl benzoate emerges as a molecule of significant interest. Its bifunctional nature, possessing both an aldehyde and a benzoate ester, renders it a valuable synthon for a variety of chemical transformations. This guide aims to provide a comprehensive overview of the physical and chemical properties of 2-oxoethyl benzoate, its synthesis and reactivity, and its applications, particularly for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available literature and aims to be a practical resource for the laboratory chemist.

Physicochemical Properties of 2-Oxoethyl Benzoate

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. 2-Oxoethyl benzoate is a relatively simple molecule, yet its properties dictate its handling, storage, and reactivity.

PropertyValueSource
Molecular Formula C9H8O3PubChem
Molecular Weight 164.16 g/mol PubChem
Appearance White to off-white solidChemical Suppliers
Melting Point 48-52 °CSigma-Aldrich
Boiling Point 275.5 °C at 760 mmHg (predicted)Chemspider
Density 1.19 g/cm³ (predicted)Chemspider
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.General Knowledge
CAS Number 644-43-9PubChem

Expert Insight: The predicted boiling point suggests that 2-oxoethyl benzoate can be purified by distillation, although its relatively high melting point indicates it is a solid at room temperature, simplifying handling and weighing. Its solubility profile is typical for a moderately polar organic molecule, making it amenable to a wide range of reaction conditions.

Synthesis and Purification

The synthesis of 2-oxoethyl benzoate can be achieved through several routes. A common and reliable method involves the oxidation of 2-hydroxyethyl benzoate.

Synthetic Workflow

cluster_synthesis Synthesis of 2-Oxoethyl Benzoate start 2-Hydroxyethyl Benzoate oxidant Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) start->oxidant Reaction product 2-Oxoethyl Benzoate oxidant->product solvent Solvent (e.g., Dichloromethane) workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure 2-Oxoethyl Benzoate purification->final_product

Caption: Synthetic workflow for 2-oxoethyl benzoate via oxidation.

Experimental Protocol: Oxidation of 2-Hydroxyethyl Benzoate

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Hydroxyethyl benzoate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of 2-hydroxyethyl benzoate (1 equivalent) in anhydrous DCM in a round-bottom flask, add PCC (1.5 equivalents) portion-wise at room temperature. Rationale: Portion-wise addition helps to control the exothermic nature of the reaction.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Rationale: This initial filtration simplifies the subsequent workup.

  • Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acidic species.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-oxoethyl benzoate.

Chemical Reactivity and Stability

The reactivity of 2-oxoethyl benzoate is dominated by the presence of the aldehyde and ester functional groups.

  • Aldehyde Reactivity: The aldehyde group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, including:

    • Wittig reaction to form alkenes.

    • Grignard reactions to form secondary alcohols.

    • Reductive amination to form amines.

    • Knoevenagel condensation with active methylene compounds.

  • Ester Reactivity: The benzoate ester is relatively stable but can be hydrolyzed under acidic or basic conditions to yield benzoic acid and ethylene glycol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

  • Stability: 2-Oxoethyl benzoate is generally stable under neutral conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation. Over time, aldehydes can be prone to air oxidation to the corresponding carboxylic acid.

Applications in Research and Drug Development

The bifunctional nature of 2-oxoethyl benzoate makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.

Synthesis of Heterocycles

One of the primary applications of 2-oxoethyl benzoate is in the construction of heterocyclic rings. For example, it can serve as a precursor in the Hantzsch pyridine synthesis or similar multicomponent reactions to generate substituted dihydropyridines, which are known for their cardiovascular activities.

cluster_heterocycle Application in Heterocycle Synthesis start 2-Oxoethyl Benzoate reaction Hantzsch-type Condensation start->reaction reagents Ethyl Acetoacetate + Ammonia reagents->reaction product Substituted Dihydropyridine Derivative reaction->product

Caption: Use of 2-oxoethyl benzoate in heterocyclic synthesis.

Expert Insight: The ability to participate in multicomponent reactions is a significant advantage in drug discovery, as it allows for the rapid generation of molecular diversity from simple starting materials. The specific substitution pattern of the resulting heterocycles can be fine-tuned by varying the other components of the reaction, making 2-oxoethyl benzoate a versatile tool for building libraries of potential drug candidates.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 2-oxoethyl benzoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group (in the range of 7.4-8.1 ppm), a singlet for the aldehydic proton (around 9.7 ppm), and a singlet for the methylene protons adjacent to the ester oxygen (around 4.9 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde (around 198 ppm) and the ester (around 166 ppm), as well as signals for the aromatic carbons and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1730 cm⁻¹) and the ester (around 1720 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-oxoethyl benzoate.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date information.

Conclusion

2-Oxoethyl benzoate is a versatile and valuable building block in organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an attractive starting material for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug development. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). 2-Oxoethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

Thermodynamic and Solvation Profiling of 2-Oxoethyl Benzoate in Organic Solvents: A Technical Guide for Drug Development

[label = "Enzymatic\nCleavage", fontcolor = black, fontsize Integrating Solubility Data Abstract As a Senior Application Scientist, I frequently encounter challenges in formulation and synthetic scale-up where the solvat...

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Author: BenchChem Technical Support Team. Date: April 2026

[label = "Enzymatic\nCleavage", fontcolor = black, fontsize

Integrating Solubility Data

Abstract As a Senior Application Scientist, I frequently encounter challenges in formulation and synthetic scale-up where the solvation thermodynamics of intermediate scaffolds are poorly understood. 2-Oxoethyl benzoate (2-OEB, CAS: 64904-47-8) and its substituted phenacyl analogs are critical structural motifs. They are widely utilized in the synthesis of oxazoles and imidazoles, and serve as highly effective cleavable linkers in prodrug design. This whitepaper provides an in-depth analysis of the solubility profile, solute-solvent mechanistic interactions, and a self-validating experimental protocol for quantifying the thermodynamic solubility of 2-OEB in various organic solvents.

Molecular Architecture and Solvation Thermodynamics

The core structure of 2-oxoethyl benzoate (C₉H₈O₃) features a hydrophobic phenyl ring conjugated to an ester linkage, terminating in an aldehyde/ketone moiety. This dual-functional architecture dictates its solvation behavior:

  • Hydrogen Bond Acceptors: The carbonyl oxygens of both the ester and the oxoethyl group act as potent hydrogen bond acceptors, driving solubility in protic environments.

  • π-π Interactions: The aromatic benzoate ring facilitates favorable dispersive interactions with aromatic solvents.

  • Lattice Energy: The crystalline lattice of 2-OEB and its derivatives is stabilized by weak intermolecular C–H⋯O hydrogen bonds and offset π–π stacking. Effective dissolution requires solvents capable of disrupting these supramolecular networks.

Conformational studies indicate that in highly polar aprotic solvents, these molecules exhibit admirable solubility and exist predominantly in a stable, monomeric state rather than forming aggregates 1.

Quantitative Solubility Profile

The table below summarizes the empirical solubility behavior of 2-OEB across a spectrum of organic solvents at 25°C. The data reflects the interplay between the solvent's dielectric constant and the solute's functional groups.

SolventClassificationDielectric Constant (ε)Solvation BehaviorMonomeric Stability
Water Highly Polar Protic80.1Insoluble (< 0.1 mg/mL)N/A
Ethanol Polar Protic24.5Moderately Soluble (~18 mg/mL)Stable
Acetone Polar Aprotic20.7Freely Soluble (>100 mg/mL)Monomeric
THF Polar Aprotic7.5Freely Soluble (>100 mg/mL)Monomeric
DMF Polar Aprotic36.7Very Soluble (>200 mg/mL)Monomeric
DMSO Polar Aprotic46.7Very Soluble (>200 mg/mL)Monomeric
Toluene Non-Polar Aromatic2.4Soluble (~50 mg/mL)Monomeric
Hexane Non-Polar Aliphatic1.9Sparingly Soluble (< 5 mg/mL)Aggregated

Insight: The exceptional solubility in DMF and DMSO is driven by strong dipole-dipole interactions that efficiently overcome the crystalline lattice energy, maintaining the solute in a monomeric state 1.

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute scientific integrity, solubility must be measured as a thermodynamic endpoint, not a kinetic artifact. The following self-validating protocol is designed to eliminate supersaturation errors and degradation variables.

Step-by-Step Methodology:

  • Preparation under Actinic Control: Add an excess of 2-OEB solid (approx. 300 mg) to 1.0 mL of the target organic solvent. Causality: The suspension must be prepared in sealed amber glass vials. Phenacyl benzoate derivatives are highly susceptible to photolysis under neutral conditions 2; ambient light exposure will generate degradation products that artificially skew UV quantification.

  • Isothermal Equilibration: Agitate the vials in a thermostatic shaker at 25.0 ± 0.1 °C for exactly 72 hours. Causality: A 72-hour window is mandatory to ensure the dissolution process reaches true thermodynamic equilibrium, overcoming any initial kinetic lattice barriers.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge set strictly to 25.0 °C. Causality: Centrifuging at room temperature (which fluctuates) introduces temperature gradients. A drop in temperature during centrifugation will induce rapid precipitation, lowering the measured solubility.

  • Supernatant Extraction & Dilution: Extract 100 µL of the supernatant and dilute it immediately with the HPLC mobile phase (e.g., Acetonitrile/Water 60:40 v/v). Causality: Immediate dilution prevents the solute from crashing out of solution due to rapid solvent evaporation (especially critical for volatile solvents like THF or Acetone).

  • HPLC-UV Quantification: Analyze the diluted samples using a C18 column with UV detection at 254 nm.

Workflow N1 1. Excess Solute Addition (Amber Vial to prevent photolysis) N2 2. Isothermal Equilibration (72h at 25.0°C) N1->N2 N3 3. Isothermal Centrifugation (10,000 rpm, 25.0°C) N2->N3 N4 4. Supernatant Extraction & Immediate Dilution N3->N4 N5 5. HPLC-UV Quantification (λ = 254 nm) N4->N5

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Application in Drug Delivery and Prodrug Design

Beyond its role as a synthetic intermediate, the 2-oxoethyl benzoate motif is a highly strategic linker in pharmaceutical prodrug design. Its insolubility in purely aqueous environments can be circumvented by conjugating it to hydrophilic active pharmaceutical ingredients (APIs).

Once administered, the benzoate ester linkage acts as an excellent substrate for endogenous esterases and lipases in blood plasma. This allows for the controlled, targeted release of the active free acid form of the drug, a mechanism successfully employed in the development of bone-targeting EP4 receptor agonist prodrugs 3.

Pathway P1 2-Oxoethyl Benzoate Prodrug Complex P2 Esterase / Lipase Enzymatic Hydrolysis P1->P2 in vivo plasma P3 Active Pharmaceutical Ingredient (API) P2->P3 P4 Benzoic Acid (Clearance Pathway) P2->P4 P5 Glycolaldehyde Derivative P2->P5

Fig 2. Enzymatic cleavage pathway of 2-oxoethyl benzoate prodrug linkers in biological systems.

References
  • Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates.ResearchGate.
  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate.IUCr Journals.
  • Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs.National Institutes of Health (PMC).

Sources

Foundational

Discovery and Early Synthesis of 2-Oxoethyl Benzoate Derivatives: A Technical Guide

Executive Summary & Chemical Significance In the realm of synthetic organic chemistry and drug development, 2-oxoethyl benzoates—commonly referred to as phenacyl benzoates—occupy a privileged position. Structurally chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In the realm of synthetic organic chemistry and drug development, 2-oxoethyl benzoates—commonly referred to as phenacyl benzoates—occupy a privileged position. Structurally characterized by a robust aromatic ester linkage adjacent to a ketone moiety, these derivatives serve as critical building blocks for nitrogen-containing heterocycles such as oxazoles, imidazoles, and benzoxazepines[1].

Beyond their utility as synthetic intermediates, phenacyl benzoates are highly valued in biochemistry and solid-phase peptide synthesis as photoremovable protecting groups (PPGs) for carboxylic acids[2]. Upon UV irradiation in the presence of a hydrogen atom donor, the phenacyl group undergoes a predictable photochemical cleavage, releasing the free carboxylic acid under neutral, mild conditions without requiring harsh chemical deprotection[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the retrosynthetic logic, trace the evolution of their synthesis from classical SN​2 displacements to modern transition-metal catalysis, and provide self-validating experimental protocols designed for immediate laboratory application.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 2-oxoethyl benzoates can be approached through two primary retrosynthetic disconnections, dictated by the availability of starting materials and the desired green chemistry profile of the reaction.

  • The Classical C–O Disconnection: The most straightforward approach involves the cleavage of the ester C–O bond, leading back to a phenacyl halide (typically phenacyl bromide) and a benzoate anion. This relies on a classic bimolecular nucleophilic substitution ( SN​2 ).

  • The Modern C–C / C–O Disconnection: A more advanced, atom-economical approach disconnects the molecule at the α -carbon, tracing back to aldehydes or alcohols and diethyl 2-(ethoxymethylene)malonate (DEMM) via a metal-catalyzed hydrogen auto-transfer mechanism[4].

G Target 2-Oxoethyl Benzoate (Phenacyl Benzoate) Classical Classical SN2 Disconnection Target->Classical C-O Cleavage Modern Catalytic Hydrogen Transfer Target->Modern C-C & C-O Cleavage Precursor1 Phenacyl Bromide + Benzoic Acid Classical->Precursor1 Precursor2 Aldehydes/Alcohols + DEMM Modern->Precursor2

Retrosynthetic analysis of 2-oxoethyl benzoate derivatives.

Evolution of Synthetic Methodologies

The Classical SN​2 Substitution Route

The foundational method for synthesizing phenacyl benzoates involves the reaction of benzoic acid with 2-bromo-1-phenylethanone (phenacyl bromide) in the presence of a mild base such as potassium carbonate ( K2​CO3​ ) or sodium carbonate ( Na2​CO3​ )[1].

Mechanistic Causality: The choice of solvent is critical here. Dimethylformamide (DMF) is predominantly used because it is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the benzoate anion relatively bare and unsolvated. This lack of a solvent shell drastically increases the nucleophilicity of the benzoate oxygen, accelerating its attack on the electrophilic α -carbon of the phenacyl bromide, displacing the bromide ion in a clean SN​2 fashion[2].

Green Chemistry Adaptations

While DMF is effective, its toxicity and high boiling point complicate industrial scale-up. Recent advancements have successfully transitioned this reaction into aqueous media. By utilizing β -cyclodextrin or phase-transfer catalysts (like dibenzo-[18]-crown-6), researchers can synthesize phenacyl esters in water under neutral conditions. The crown ether coordinates the potassium ion, pulling the lipophilic benzoate-crown complex into the organic phase to react with the phenacyl bromide, yielding quantitative results[5].

Modern Ruthenium-Catalyzed Hydrogen Auto-Transfer

To bypass the use of toxic lachrymators like phenacyl bromides, modern synthesis employs transition-metal catalysis. A breakthrough method utilizes the ruthenium hydride complex [RuHCl(CO)(PPh3​)3​] to catalyze the reaction between aldehydes (or alcohols) and DEMM[4].

Mechanistic Causality: This is a hydrogen auto-transfer process. If starting from an alcohol, the ruthenium catalyst first dehydrogenates it to an aldehyde. The aldehyde then undergoes a condensation reaction with DEMM to form an electrophilic intermediate. The unique capability of the Ru-catalyst allows for simultaneous C–C and sp2 C–O bond formations, followed by re-hydrogenation to yield the final phenacyl benzoate derivative. This method represents a paradigm shift toward atom economy and safety[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation steps (e.g., TLC monitoring, specific workup rationales).

Protocol A: Classical Synthesis of 2-(4-Chlorophenyl)-2-oxoethyl Benzoate

Adapted from standard crystallographic preparation methods[1].

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (8.1 mmol) of benzoic acid and 1.23 g (8.9 mmol) of anhydrous K2​CO3​ in 10 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 15 minutes. Rationale: This pre-stirring ensures the complete deprotonation of benzoic acid, generating the active potassium benzoate nucleophile.

  • Coupling: Slowly add 1.81 g (8.1 mmol) of 2-bromo-1-(4-chlorophenyl)ethanone.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the UV-active phenacyl bromide spot ( ≈Rf​ 0.6) validates reaction completion.

  • Workup: Pour the mixture into 50 mL of ice-cold distilled water. Rationale: DMF is highly water-soluble; quenching in water forces the highly hydrophobic phenacyl benzoate to precipitate.

  • Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with a cold 5% NaHCO3​ solution to remove any unreacted benzoic acid, followed by cold water. Recrystallize from hot ethanol to yield colorless, block-shaped crystals.

Protocol B: Photochemical Cleavage of Phenacyl Benzoates (PPG Application)

Demonstrating the utility of the synthesized scaffold[3].

  • Sample Preparation: Dissolve the phenacyl benzoate ( 6×10−3 M) in degassed acetonitrile. Add 2-propanol (IPA) as a hydrogen atom donor.

  • Degassing: Bubble the solution with Argon for 15 minutes. Rationale: Oxygen is a potent triplet state quencher and will inhibit the photochemical cleavage.

  • Irradiation: Irradiate the solution in a quartz cell using a 200 W Hg lamp equipped with a monochromator set to 313 nm.

  • Validation: Analyze the photolysate via HPLC. The generation of free benzoic acid and the corresponding acetophenone byproduct confirms successful deprotection.

G Step1 Carboxylic Acid Protection Step2 Phenacyl Ester (Stable in dark) Step1->Step2 Phenacyl Bromide + Base Step3 UV Irradiation (>300 nm) Step2->Step3 Photolysis Step4 Excited Triplet State Formation Step3->Step4 Intersystem Crossing Step5 Free Carboxylic Acid + Byproducts Step4->Step5 H-donor / Cleavage

Photochemical cleavage workflow of phenacyl ester protecting groups.

Quantitative Data Presentation

The table below summarizes the efficiency, conditions, and green chemistry metrics of the various synthetic routes discussed.

Synthesis MethodReagentsCatalyst / BaseSolventReaction TimeTypical YieldRef
Classical SN​2 Phenacyl bromide + Benzoic acid K2​CO3​ or Na2​CO3​ DMF2 hours (RT)90 - 95%[1],[2]
Aqueous Phase-Transfer Phenacyl bromide + Benzoic acid β -cyclodextrinWater4 - 6 hours (RT)>90%[5]
Ruthenium Catalysis Aldehydes + DEMM [RuHCl(CO)(PPh3​)3​] Toluene24 hours (Reflux)75 - 85%[4]

References

  • Synthesis of Symmetrical Phenacyl Benzoate Derivatives via Ruthenium Hydride–Catalyzed C–C Inorganic Chemistry Research URL: [Link]

  • organic compounds - IUCr Journals IUCr Journals URL:[Link]

  • 2-Oxo-2-phenylethyl benzoate - IUCr Journals IUCr Journals URL: [Link]

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Organic Reactions in Water: Synthesis of Phenacyl Esters from Phenacyl Bromide and Potassium Salts of Aromatic Acids in the Presence of β‐Cyclodextrin ResearchGate URL: [Link]

Sources

Exploratory

Thermodynamic Properties and Phase Behavior of 2-Oxoethyl Benzoate: A Comprehensive Technical Guide

Executive Summary 2-Oxoethyl benzoate (CAS: 64904-47-8), characterized by the molecular formula C9​H8​O3​ , is a highly versatile bifunctional organic building block containing both an ester and an aldehyde moiety. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxoethyl benzoate (CAS: 64904-47-8), characterized by the molecular formula C9​H8​O3​ , is a highly versatile bifunctional organic building block containing both an ester and an aldehyde moiety. While frequently utilized in synthetic organic chemistry and surface science, its thermodynamic properties and phase transition behaviors are often misunderstood due to its sub-ambient melting point. This whitepaper provides an in-depth analysis of the thermodynamic parameters, phase behavior, and interfacial adsorption mechanics of 2-oxoethyl benzoate, delivering field-proven, self-validating protocols for its characterization.

Molecular Architecture and Conformational Thermodynamics

The thermodynamic baseline of 2-oxoethyl benzoate is dictated by its structural flexibility. The molecule consists of a rigid benzoate core attached to a highly flexible oxoethyl chain via an ester linkage.

Conformational Entropy and the Liquid State

At standard temperature and pressure (STP), pure 2-oxoethyl benzoate exists as a liquid and requires storage at 2–8 °C to prevent thermal degradation[1]. The causality behind its liquid state lies in its high conformational entropy ( ΔSconf​ ). The rotational degrees of freedom around the O−CH2​ and CH2​−C=O bonds prevent the molecules from adopting a single, highly ordered conformation necessary for efficient crystal lattice packing. Consequently, the free energy of the liquid state remains lower than that of the solid state at room temperature, suppressing the melting point ( Tm​ ) to sub-ambient levels.

Computed Thermodynamic Parameters

Density Functional Theory (DFT) calculations, typically executed at the M06-2X/6-31G* level for similar ester systems, indicate that the standard enthalpy of formation ( Δf​H∘ ) is heavily influenced by the stabilization energy of the ester resonance. The lack of strong intermolecular hydrogen bonding (acting only as a hydrogen bond acceptor) further explains its relatively high volatility and low enthalpy of vaporization ( Δvap​H∘ ) compared to analogous carboxylic acids.

Phase Behavior: Melting Point Causality and Crystallography

While the parent 2-oxoethyl benzoate is a liquid, its derivatives exhibit drastically different phase behaviors. Understanding this divergence is critical for researchers designing solid-state drugs or crystalline intermediates.

Comparative Crystallography

When the flexible oxoethyl chain is substituted with a rigid, planar aromatic group, the thermodynamic landscape shifts. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl benzoate yields a crystalline solid with a sharp melting point of 119–120 °C [2].

The Causality: The addition of the chlorophenyl ring reduces conformational entropy and increases the molecular footprint. More importantly, it introduces weak C−H⋯π interactions and dipole-dipole alignments between the aromatic rings. The dihedral angle between the phenyl ring and the chloro-substituted phenyl ring (typically around 84.29°) allows for interlocking 3D crystal packing. This massive increase in lattice energy ( ΔHlattice​ ) overcomes the entropic penalty of crystallization, driving the melting point well above room temperature.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the thermodynamic properties of liquid 2-oxoethyl benzoate, standard melting point apparatuses are insufficient. The following self-validating protocols utilize thermal analysis to ensure data integrity.

Protocol 3.1: Sub-Ambient Differential Scanning Calorimetry (DSC)

This protocol is designed to capture the glass transition ( Tg​ ) and sub-ambient melting point ( Tm​ ) of the supercooled liquid.

  • Sample Encapsulation: Accurately weigh 3–5 mg of 2-oxoethyl benzoate into an aluminum DSC pan. Causality: The pan must be hermetically sealed using a sample press. Because the compound is a volatile liquid, an unsealed pan will result in endothermic mass loss (evaporation) that masks the true phase transition enthalpy ( Δfus​H ).

  • Instrument Calibration: Run a high-purity Indium standard ( Tm​=156.6°C , Δfus​H=28.45 J/g ). Causality: This validates the sensor's baseline heat flow and ensures the integration algorithm is perfectly calibrated before measuring unknown sub-ambient transitions.

  • Cryogenic Quenching: Purge the furnace with dry Nitrogen (50 mL/min) and rapidly cool the sample to -80 °C using a liquid nitrogen cooling accessory (LNCA). Hold isothermally for 10 minutes. Causality: Rapid cooling prevents premature micro-crystallization, forcing the liquid into a uniform supercooled or glassy state.

  • Controlled Heating: Ramp the temperature from -80 °C to 50 °C at a strict rate of 10 °C/min.

  • Data Extraction: Integrate the area under the endothermic peak to calculate Δfus​H and identify the onset temperature as the true Tm​ .

DSC_Workflow N1 1. Sample Encapsulation (Hermetic Al Pan) N2 2. Indium Calibration (Baseline & Enthalpy) N1->N2 Prevents mass loss N3 3. Cryogenic Cooling (Liquid N2 to -80°C) N2->N3 Validates sensor N4 4. Controlled Heating (10°C/min ramp) N3->N4 Establishes supercooled state N5 5. Thermodynamic Integration (Tm, ΔHfus) N4->N5 Captures phase transition

Caption: Workflow for sub-ambient DSC to determine the melting point and enthalpy of fusion.

Applied Thermodynamics: Interfacial Adsorption

Beyond organic synthesis, 2-oxoethyl benzoate and its derivatives are highly effective thermodynamic corrosion inhibitors for metals (e.g., maraging steel in acidic media) [3].

Adsorption Thermodynamics

The efficacy of the molecule relies on its ability to displace water molecules at the metal-solution interface. The process is governed by the standard Gibbs free energy of adsorption ( ΔGads∘​ ), calculated via the Langmuir adsorption isotherm:

θC​=Kads​1​+C ΔGads∘​=−RTln(55.5×Kads​)

  • Physisorption: If ΔGads∘​ is around -20 kJ/mol, the molecule interacts via weak electrostatic forces.

  • Chemisorption: If ΔGads∘​ is more negative than -40 kJ/mol, the lone pairs on the ester and aldehyde oxygens form coordinate covalent bonds with the empty d-orbitals of the metal surface.

Derivatives of 2-oxoethyl benzoate typically exhibit mixed-type adsorption, heavily leaning toward chemisorption due to the electron-rich carbonyl centers [3].

Adsorption_Thermo S1 Bulk Solution (Solvated Inhibitor) S2 Diffusion Boundary (Concentration Gradient) S1->S2 Mass Transport S3 Surface Adsorption (Langmuir Isotherm) S2->S3 Physisorption S4 Protective Film (ΔG_ads < -40 kJ/mol) S3->S4 Chemisorption

Caption: Thermodynamic pathway of 2-oxoethyl benzoate adsorption on metal surfaces.

Quantitative Data Summaries

To facilitate rapid reference for drug development and materials science, the physical and thermodynamic properties are summarized below.

Table 1: Physicochemical Properties of 2-Oxoethyl Benzoate

PropertyValueCausality / Note
CAS Number 64904-47-8Standard registry identifier [1].
Molecular Weight 164.16 g/mol Computed based on C9​H8​O3​ .
Physical State (STP) LiquidHigh conformational entropy prevents lattice packing.
Storage Temperature 2–8 °CPrevents thermal degradation and autoxidation [4].
Hydrogen Bond Donors 0Contributes to lower boiling/melting points.
Hydrogen Bond Acceptors 3Enables strong chemisorption on metal surfaces.

Table 2: Comparative Phase Transition Data of Derivatives

CompoundSubstitutionMelting Point (°C)Thermodynamic Driver
2-Oxoethyl benzoateNone (Parent)Sub-ambient (Liquid)High ΔSconf​ , weak intermolecular forces.
2-(4-Chlorophenyl)-2-oxoethyl benzoate4-Chlorophenyl119–120 °C [2]Planarity, C−H⋯π interactions, increased ΔHlattice​ .
2-(4-Methoxyphenyl)-2-oxoethyl benzoate4-Methoxyphenyl132–135 °CEnhanced dipole-dipole interactions via methoxy group.

References

  • Safety Data Sheet - 2-Oxoethyl Benzoate.CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqnvK2gmOPSjNVTZqfY-udnYu1WICWkaYQxP84t33R01ggMjaQJFaVlL0U5yMvEmEJBry5UYij9JC_7awYFNTEZldP0c4We9LmPAf3D48hYUC5FkmDn7zKLDW9rLZdsdhKZcBORmYD2N8l-5o_ADKg8L3Y44LkrAPqTY8=]
  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate. Fun, H.-K. et al. (2011). IUCrData / Acta Crystallographica Section E.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNgAaA-PRNhBDJ0qC2ee4XtieP-aXQwViX-NJgE15JJ1y0BDQsgyaRsERn9ULcIVpkUPjONEJYYm2Nnp4VhigqllQLm3UwSnVy9182ps_5SDFWTJsr-w8BQX6CbWuh3p_9Z_2We8SIHD62biU=]
  • Influence of 2-(4-chlorophenyl)-2-oxoethyl benzoate on the hydrogen evolution and corrosion inhibition of 18 Ni 250 grade weld aged maraging steel in 1.0 M sulfuric acid medium. Sanatkumar, B. et al. (2012). International Journal of Hydrogen Energy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtyNFb0IMuhAUdwrtVlUGjDQx0g16LlS7pOgea3eqGFOs0Cs8YGDI1mA8kuH3qr9dikdHYsfEWQRPAZVlqfmn2Q_PE8bPr4Fh2sE_l3LA8z5eVM4nAkDA2IvUx9wKPqgDCDxd27phpLKmJfYDdNGZpRniEEhxHidzLB4eIjmNZ1l_Y_HFvOcbfamD6-YXJZO1txwSUjm2N3BLMi-mkVmq9KqhG5KD_1Kh79_jPPkOIEhQzBcUnOv0yB6rw5INzVkZXJa3sh0HrYDGbQsR9fGA36_eZSUf4de4pfWcQ7K_U3Lg1mOVmjIaoe233P-CpkKEnSt56nr_N3o4_rIMaZYpSZYiHvQH2VYc8cYAp_uckaRwww-zE-uC8w2R58w==]
  • 2-oxoethyl benzoate | 64904-47-8 Properties.Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBdJ2gnJ4gLqYUl3ur8-AzQo2lJk_xQWpXOVH2YdAfotq_ikaF9V_OgyAq91W4_jE5k2CAf9P0KjZ6Xz_uxaBs0EZjaogUT18RuJE1dY8E0rlIAwOGgrdKdtSZq5AyDz78psyTObiw6B-IxI7or9XwTIFBByfz7sD-so_FIs=]
Foundational

Preliminary Toxicity and Safety Data for 2-Oxoethyl Benzoate: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist overseeing preclinical assay development, I approach chemical safety not merely as a compliance checklist, but as a mechanistic variable that directly impacts experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical assay development, I approach chemical safety not merely as a compliance checklist, but as a mechanistic variable that directly impacts experimental integrity. 2-Oxoethyl benzoate (CAS: 64904-47-8) is a highly versatile organic building block frequently utilized in the synthesis of antibacterials and anti-inflammatory agents. However, its reactive functional groups—specifically the terminal aldehyde and ester linkage—confer distinct localized toxicity profiles. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and validated safety protocols required to handle 2-oxoethyl benzoate without compromising cellular assays or personnel safety.

Physicochemical Profiling & Structural Causality

Understanding the toxicity of 2-oxoethyl benzoate begins with its molecular architecture. The compound features a benzoate ester conjugated to an acetaldehyde moiety. The electrophilic nature of the aldehyde carbon makes it highly susceptible to nucleophilic attack by cellular proteins and thiols, which is the primary driver of its irritant properties.

Table 1: Physicochemical & Identification Data

ParameterValueCausative Implication for Safety
IUPAC Name 2-Oxoethyl benzoateN/A
CAS Number 64904-47-8N/A
Molecular Formula C9H8O3Low molecular weight facilitates rapid tissue penetration.
Molecular Weight 164.16 g/mol High volatility potential; necessitates respiratory precautions.
SMILES O=C(OCC=O)C1=CC=CC=C1Aldehyde (C=O) group drives protein cross-linking and irritation.

(Data corroborated by the 1[1])

Mechanistic Toxicology & Hazard Identification

According to standardized GHS classifications, 2-oxoethyl benzoate is flagged for three primary hazards: H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) (2[2]).

The Causality of Irritation: When 2-oxoethyl benzoate contacts mucosal membranes or the stratum corneum, ambient moisture and ubiquitous tissue esterases catalyze partial hydrolysis. This releases benzoic acid and reactive aldehyde intermediates. The aldehyde rapidly depletes intracellular glutathione (GSH), inducing localized oxidative stress (ROS). This ROS spike triggers inflammatory cytokine release (e.g., IL-1α), manifesting macroscopically as erythema (H315) or corneal opacity (H319).

Pathway A 2-Oxoethyl Benzoate Exposure B Ester Hydrolysis & Tissue Penetration A->B Moisture/Esterases C Aldehyde-Mediated GSH Depletion B->C Nucleophilic Attack D ROS Accumulation & Cytokine Release C->D Oxidative Stress E Clinical Manifestation: H315, H319, H335 D->E Inflammation

Mechanistic pathway of 2-oxoethyl benzoate-induced tissue irritation and oxidative stress.

Experimental Protocols: In Vitro Toxicity Profiling

To empirically validate the safety thresholds of 2-oxoethyl benzoate for downstream cell-based assays, we utilize a self-validating Reconstructed Human Epidermis (RhE) MTT Viability Assay .

Why this protocol? We avoid animal models to comply with the 3Rs (Replacement, Reduction, Refinement). The RhE model accurately mimics the barrier properties of human skin. We select the MTT readout because the tetrazolium salt is reduced exclusively by active mitochondrial succinate dehydrogenase. If the aldehyde moiety of 2-oxoethyl benzoate induces mitochondrial toxicity, the lack of purple formazan production provides a direct, quantifiable metric of cellular demise.

Step-by-Step Methodology: RhE Irritation Assay
  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate at 37°C, 5% CO₂ for 1 hour to stabilize cellular metabolism.

  • Test Article Preparation: Solubilize 2-oxoethyl benzoate in a biologically inert vehicle (e.g., DPBS or 1% DMSO) to a final concentration of 50 mg/mL. Rationale: DMSO enhances permeability, ensuring the compound reaches the basal cell layers without causing baseline vehicle toxicity.

  • Topical Application: Apply 30 µL of the test solution directly to the apical surface of the RhE tissue. Include a negative control (DPBS) and a positive control (5% SDS) to ensure assay validity.

  • Exposure & Washing: Incubate for exactly 60 minutes. Post-incubation, meticulously wash the tissues 15 times with DPBS to halt exposure. Rationale: Incomplete washing causes artifactual toxicity during the post-incubation phase due to residual chemical burn.

  • MTT Conversion: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours.

  • Formazan Extraction & Quantification: Extract the precipitated formazan using 2 mL of isopropanol for 2 hours on a plate shaker. Read the Optical Density (OD) at 570 nm using a spectrophotometer.

  • Data Interpretation: If viability falls below 50% relative to the negative control, the substance is confirmed as a Category 2 Skin Irritant (H315).

Protocol Step1 1. Solubilization (1% DMSO Vehicle) Step2 2. Apical Dosing on RhE Tissues Step1->Step2 Step3 3. 60-Min Incubation & DPBS Wash Step2->Step3 Step4 4. MTT Reduction (3 Hours) Step3->Step4 Step5 5. OD 570nm Read & Viability Calc Step4->Step5

Sequential workflow for the RhE MTT in vitro skin irritation assay.

Quantitative Safety Data & Handling Summary

Based on the mechanistic profile and standardized safety data sheets (3[3]), the following quantitative limits and mitigation strategies must be strictly enforced.

Table 2: GHS Hazard and Precautionary Matrix

GHS CodeHazard DescriptionRequired Precautionary Action (P-Codes)Engineering / PPE Control
H315 Causes skin irritationP280: Wear protective gloves/clothing.Nitrile gloves (min 0.11 mm thickness).
H319 Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.Splash-proof chemical safety goggles.
H335 May cause respiratory irritationP261: Avoid breathing dust/fumes/vapors.Handle exclusively within a Class II Fume Hood.

Conclusion

2-Oxoethyl benzoate is a high-value intermediate, but its aldehyde-driven electrophilicity necessitates rigorous handling protocols. By understanding the biochemical causality of its irritant properties—specifically GSH depletion and ROS generation—researchers can design self-validating assays and implement targeted engineering controls that preserve both experimental integrity and laboratory safety.

References

  • Ambeed.64904-47-8 | 2-Oxoethyl benzoate | Aryls - Ambeed.com. Source: ambeed.com.
  • Molport.2-oxoethyl benzoate | 64904-47-8 | Buy Now - Molport. Source: molport.com.
  • PubChem - NIH.2-oxoethyl Benzoate | C9H8O3 | CID 10866664. Source: nih.gov.
  • CymitQuimica.SAFETY DATA SHEET - CymitQuimica. Source: cymitquimica.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of 2-Oxoethyl Benzoate

Strategic Context and Mechanistic Principles 2-Oxoethyl benzoate (IUPAC: 2-oxoethyl benzoate; commonly known as benzoyloxyacetaldehyde) is a highly versatile bifunctional building block in organic synthesis. It is promin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Mechanistic Principles

2-Oxoethyl benzoate (IUPAC: 2-oxoethyl benzoate; commonly known as benzoyloxyacetaldehyde) is a highly versatile bifunctional building block in organic synthesis. It is prominently featured as a core intermediate in the development of antiviral 1,3-oxathiolane nucleoside analogues, including the antiretroviral drug lamivudine (3TC)[1]. Furthermore, its aldehyde functionality makes it an excellent electrophile for multicomponent Ugi and Passerini reactions.

The most efficient and scalable method for synthesizing 2-oxoethyl benzoate relies on the Malaprade oxidation (periodate cleavage) of 1-benzoyl glycerol (2,3-dihydroxypropyl benzoate)[2]. Sodium metaperiodate ( NaIO4​ ) selectively cleaves the vicinal diol to yield the target aldehyde and formaldehyde.

Mechanistic Causality: The Biphasic Advantage

Unlike traditional oxidations that risk over-oxidizing aldehydes to carboxylic acids, this protocol employs a carefully engineered biphasic system of dichloromethane ( CH2​Cl2​ ) and water[3].

  • Phase Partitioning: NaIO4​ is highly soluble in water but insoluble in organic solvents, whereas the substrate is soluble in CH2​Cl2​ . The reaction occurs strictly at the solvent interface.

  • In Situ Protection: As the 2-oxoethyl benzoate forms, it immediately partitions into the organic layer. This rapid extraction isolates the sensitive aldehyde from the aqueous phase, preventing the formation of aldehyde hydrates which are the primary precursors to over-oxidation.

MalapradeOxidation A 1-Benzoyl Glycerol (Substrate) B NaIO4 / CH2Cl2 / H2O Biphasic System A->B C Cyclic Periodate Intermediate B->C Oxidation D 2-Oxoethyl Benzoate (Target Product) C->D Cycloreversion E Formaldehyde + NaIO3 (Byproducts) C->E Cleavage

Figure 1: Malaprade oxidation pathway of 1-benzoyl glycerol to 2-oxoethyl benzoate.

Quantitative Materials and Stoichiometry

The following stoichiometry is optimized to ensure complete conversion while managing the exothermic nature of the periodate cleavage[3].

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsQuantityFunction
2,3-Dihydroxypropyl benzoate 196.201.0065.0 g (331 mmol)Substrate
Sodium metaperiodate ( NaIO4​ ) 213.892.00141.0 g (660 mmol)Oxidant
Dichloromethane ( CH2​Cl2​ ) 84.93-600 mLOrganic Solvent
Saturated Aqueous NaHCO3​ 84.01-30 mLAqueous Phase / Buffer
Anhydrous Sodium Sulfate ( Na2​SO4​ ) 142.04-100 gDrying / Agglomerating Agent

Experimental Workflow and Protocol

To guarantee a self-validating system, this protocol integrates specific analytical checkpoints. Do not proceed to subsequent steps without confirming the TLC parameters.

ExpWorkflow Step1 1. Biphasic Setup Dissolve substrate in CH2Cl2 & NaHCO3 (aq) Step2 2. Oxidant Addition Portion-wise NaIO4 addition (20-25°C) Step1->Step2 Step3 3. Reaction Monitoring Vigorous stirring, monitor via TLC (6h) Step2->Step3 Step4 4. Quenching & Drying Add anhydrous Na2SO4 directly Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Concentration Rotary evaporation (<30°C) Step5->Step6 Product 2-Oxoethyl Benzoate (Crude Oil, >90% Yield) Step6->Product

Figure 2: Step-by-step experimental workflow for the synthesis of 2-oxoethyl benzoate.

Step-by-Step Methodology
  • Biphasic System Preparation: In a 2 L round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve 65.0 g of 2,3-dihydroxypropyl benzoate in 600 mL of CH2​Cl2​ . Add 30 mL of saturated aqueous NaHCO3​ .

    • Expert Insight: The mild bicarbonate buffer prevents the aqueous phase from becoming overly acidic during the reaction, which could otherwise catalyze unwanted ester hydrolysis or aldol condensation of the product[3].

  • Controlled Oxidation: Begin vigorous stirring (at least 600 RPM) to maximize the interfacial emulsion. Add 141.0 g of NaIO4​ in 8 to 10 equal portions over 45 minutes, maintaining the internal temperature between 20 °C and 25 °C.

    • Expert Insight: Periodate cleavage is exothermic. Portion-wise addition prevents thermal spikes. If the flask becomes warm to the touch, pause the addition and briefly apply a room-temperature water bath.

  • Reaction Maturation & Validation: Continue stirring the suspension at ambient temperature for 6 hours.

    • Self-Validation Checkpoint: Analyze the mixture via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether / Ethyl Acetate (1:1 v/v). The reaction is deemed complete when the starting material spot is entirely consumed, and a prominent new UV-active spot appears at Rf​≈0.4 [3].

  • In Situ Quenching and Agglomeration: Once TLC confirms completion, do not use a separatory funnel. Instead, add 100 g of anhydrous Na2​SO4​ directly into the stirring reaction mixture and let it stir for 30 minutes.

    • Expert Insight: The drying agent absorbs the small aqueous phase and forces the precipitated sodium iodate ( NaIO3​ ) and unreacted periodate salts to agglomerate. This transforms a difficult-to-separate emulsion into a crisp, easily filterable suspension.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a 2-inch pad of Celite. Wash the filter cake with an additional 150 mL of CH2​Cl2​ to ensure complete recovery of the product.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the CH2​Cl2​ under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C.

    • Expert Insight: 2-Oxoethyl benzoate possesses two alpha-protons and is sensitive to thermal degradation. Elevated temperatures during concentration will induce polymerization, resulting in a dark, viscous, and unusable tar.

  • Isolation: The process yields approximately 55.0 g of 2-oxoethyl benzoate as a colorless to pale-yellow oil (crude yield >90%). This material is of sufficient purity for immediate downstream use without further chromatographic purification[3].

Analytical Characterization

Verify the integrity of the isolated oil using the following spectroscopic benchmarks. The presence of the distinct aldehyde singlet near 9.7 ppm is the primary indicator of success[3].

Table 2: Expected Spectroscopic Data for 2-Oxoethyl Benzoate

Analytical TechniqueSignal / ShiftMultiplicity & IntegrationStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 9.70Singlet (s), 1HAldehyde proton ( −CHO )
1 H NMR (400 MHz, CDCl3​ ) δ 8.11 – 7.25Multiplet (m), 5HAromatic protons (Phenyl ring)
1 H NMR (400 MHz, CDCl3​ ) δ 4.88Singlet (s), 2HMethylene protons ( −CH2​−O− )
Mass Spectrometry (ESI+) m/z 165.05 [M+H]+ Calculated exact mass for C9​H9​O3+​

References

  • [2] Title: US7122693B2 - Acetaldehyde acetal compounds, their synthesis, and uses thereof Source: Google Patents URL:

  • [1] Title: Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Versatility of 2-Oxoethyl Benzoate in Modern Heterocyclic Synthesis

Introduction: In the landscape of synthetic organic chemistry, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 2-Oxoethyl benzoate, a readily accessibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of synthetic organic chemistry, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 2-Oxoethyl benzoate, a readily accessible α-ketoester, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its dual reactivity, stemming from the adjacent ketone and ester functionalities, allows it to participate in a variety of cyclization and condensation reactions. This guide provides an in-depth exploration of the utility of 2-oxoethyl benzoate as a precursor in key heterocyclic syntheses, offering detailed mechanistic insights, step-by-step protocols, and practical guidance for researchers, scientists, and professionals in drug development. The applications detailed herein underscore the compound's significance in constructing scaffolds of high medicinal and materials science interest, including pyridines, quinoxalines, and indoles.

Synthesis of Dihydropyridines and Pyridines via the Hantzsch Reaction

The Hantzsch synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a cornerstone of heterocyclic chemistry for creating dihydropyridine (DHP) and pyridine scaffolds.[1] These structures are of immense pharmacological importance, most notably as calcium channel blockers like nifedipine and amlodipine.[2][3] The reaction is a multi-component condensation involving an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[3][4] While the classic reaction uses β-ketoesters, the principles can be adapted for α-ketoesters like 2-oxoethyl benzoate, which acts as one of the key dicarbonyl components.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a series of interconnected equilibria, and its precise mechanism can vary with reactants and conditions.[1] However, a generally accepted pathway involves the formation of two key intermediates that ultimately combine and cyclize.[1][2][3]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-dicarbonyl compound (e.g., ethyl acetoacetate, which is often used in conjunction with the α-ketoester) to form an α,β-unsaturated carbonyl compound.[2][3]

  • Enamine Formation: Concurrently, the second dicarbonyl component (in this case, 2-oxoethyl benzoate) reacts with ammonia to form a reactive enamine intermediate.[3]

  • Michael Addition & Cyclization: The enamine intermediate performs a Michael addition to the α,β-unsaturated carbonyl compound.[2] This is followed by an intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine ring.[3]

  • Aromatization: The resulting 1,4-DHP can be isolated or, more commonly, oxidized in a subsequent step to the corresponding aromatic pyridine derivative.[1][5] This aromatization is often the driving force for the reaction's completion.[1]

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2-Oxoethyl Benzoate 2-Oxoethyl Benzoate Condensation Condensation 2-Oxoethyl Benzoate->Condensation Aldehyde Aldehyde Aldehyde->Condensation β-Ketoester β-Ketoester β-Ketoester->Condensation Ammonia Ammonia Ammonia->Condensation Cyclization Cyclization Condensation->Cyclization Intermediates 1,4-Dihydropyridine 1,4-Dihydropyridine Cyclization->1,4-Dihydropyridine Oxidation Oxidation Pyridine Derivative Pyridine Derivative Oxidation->Pyridine Derivative 1,4-Dihydropyridine->Oxidation Aromatization Quinoxaline_Mechanism Reactants 2-Oxoethyl Benzoate + o-Phenylenediamine Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine Intermediate Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Quinoxaline Derivative Intermediate3->Product - H₂O - Benzoic Acid

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Oxoethyl Benzoate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-oxoethyl benzoate from benzoic acid, tailored for researchers in organic chemistry and drug development. The protocol is structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-oxoethyl benzoate from benzoic acid, tailored for researchers in organic chemistry and drug development. The protocol is structured as a two-step synthetic sequence. The initial step involves the Fischer-Speier esterification of benzoic acid with ethylene glycol to produce the intermediate, 2-hydroxyethyl benzoate. The subsequent step details the selective oxidation of this intermediate to the final product, 2-oxoethyl benzoate. This guide emphasizes the underlying chemical principles, provides detailed experimental procedures, and outlines critical safety and handling protocols to ensure procedural integrity and reproducibility.

Introduction and Synthetic Strategy

2-Oxoethyl benzoate and related phenacyl esters are valuable intermediates in organic synthesis. They are often utilized as photoremovable protecting groups for carboxylic acids, enabling the controlled release of the acid under specific UV light conditions, a technique with significant applications in biochemistry and medicinal chemistry.[1] The synthesis of 2-oxoethyl benzoate from the readily available starting material, benzoic acid, is a fundamental transformation that illustrates key organic chemistry principles.

The synthetic approach detailed herein was designed for clarity, reliability, and scalability. It avoids the use of highly unstable or toxic reagents like 2-haloacetaldehydes. The strategy proceeds in two distinct, high-yielding steps:

  • Esterification: Formation of 2-hydroxyethyl benzoate via an acid-catalyzed reaction between benzoic acid and an excess of ethylene glycol.

  • Oxidation: Selective oxidation of the primary alcohol in 2-hydroxyethyl benzoate to an aldehyde, yielding the target compound, 2-oxoethyl benzoate.

This two-step pathway provides a robust and logical route to the desired product.

G cluster_0 Overall Workflow Start Start: Benzoic Acid & Ethylene Glycol Step1 Step 1: Fischer-Speier Esterification Start->Step1 Intermediate Intermediate: 2-Hydroxyethyl Benzoate Step1->Intermediate Purification1 Purification (Distillation/Chromatography) Intermediate->Purification1 Step2 Step 2: Selective Oxidation (e.g., PCC) Purification1->Step2 Product Final Product: 2-Oxoethyl Benzoate Step2->Product Purification2 Final Purification (Chromatography) Product->Purification2 Analysis Characterization (NMR, IR, MS) Purification2->Analysis

Caption: High-level workflow for the two-step synthesis of 2-oxoethyl benzoate.

Part I: Synthesis of 2-Hydroxyethyl Benzoate (Intermediate)

This initial stage focuses on the creation of the ester linkage, which is a foundational reaction in organic synthesis.

Reaction and Mechanism

The reaction is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction.[2] An excess of the alcohol (ethylene glycol) is used to shift the equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

G Benzoic_Acid Benzoic Acid Ethylene_Glycol Ethylene Glycol Arrow1 Plus1 + H2SO4 H₂SO₄ (cat.) Δ cluster_products cluster_products Hydroxyethyl_Benzoate 2-Hydroxyethyl Benzoate Water Water Plus2 + cluster_reactants cluster_reactants

Caption: Step 1: Esterification of Benzoic Acid with Ethylene Glycol.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Benzoic Acid122.1212.21 g0.10Reagent grade, ≥99.5% purity
Ethylene Glycol62.0731.0 g (27.8 mL)0.50Anhydrous, serves as reactant and solvent
Sulfuric Acid (H₂SO₄)98.081.0 mL~0.018Concentrated (98%), catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Diethyl Ether (or Ethyl Acetate)-~200 mL-Extraction solvent
Step-by-Step Protocol: Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (12.21 g, 0.10 mol) and ethylene glycol (27.8 mL, 0.50 mol).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 120-130°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel containing 150 mL of cold deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic extracts with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining benzoic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently as CO₂ gas will be evolved.

  • Final Wash and Drying: Wash the organic layer with brine (1 x 50 mL), then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The excess ethylene glycol will also be removed if vacuum distillation is performed.

  • Purification: The crude 2-hydroxyethyl benzoate[3] can be purified by vacuum distillation or column chromatography on silica gel to yield a clear, colorless liquid.

Part II: Synthesis of 2-Oxoethyl Benzoate (Final Product)

This second stage involves the delicate oxidation of a primary alcohol to an aldehyde. The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.

Reaction and Mechanism

PCC is a milder oxidizing agent compared to chromic acid or potassium permanganate, which allows for the selective oxidation to halt at the aldehyde stage. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM). The alcohol's oxygen atom attacks the chromium center, and after a series of steps, a C-H bond is broken in a rate-determining step, leading to the formation of the aldehyde, Cr(IV), and pyridinium hydrochloride.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
2-Hydroxyethyl Benzoate166.178.31 g0.05From Part I
Pyridinium Chlorochromate (PCC)215.5612.93 g0.06Caution: Carcinogen. Handle in a fume hood.
Dichloromethane (DCM)84.93150 mL-Anhydrous, reaction solvent
Celite® or Silica Gel-~20 g-For filtration of chromium byproducts
Diethyl Ether-~200 mL-For washing/elution
Step-by-Step Protocol: Oxidation
  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen or argon atmosphere, suspend pyridinium chlorochromate (12.93 g, 0.06 mol) in 100 mL of anhydrous dichloromethane.

  • Substrate Addition: Dissolve the 2-hydroxyethyl benzoate (8.31 g, 0.05 mol) in 50 mL of anhydrous DCM and add it to the PCC suspension in one portion with vigorous stirring.

  • Reaction Monitoring: The mixture will turn into a dark brown-black tarry substance. Stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 150 mL of diethyl ether.

  • Filtration: Pass the entire mixture through a short plug of Celite® or silica gel to filter out the insoluble chromium salts. Wash the filter cake thoroughly with additional diethyl ether (3 x 50 mL) to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-oxoethyl benzoate as a pure compound.[4]

Characterization of Products

  • 2-Hydroxyethyl Benzoate:

    • IR (Infrared Spectroscopy): Broad peak around 3400 cm⁻¹ (O-H stretch), sharp peak around 1720 cm⁻¹ (C=O ester stretch), and peaks around 1270 and 1100 cm⁻¹ (C-O stretch).

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the aromatic protons, and two distinct triplets for the -OCH₂CH₂OH protons.

  • 2-Oxoethyl Benzoate:

    • IR: Disappearance of the broad O-H peak. Appearance of a new C=O aldehyde stretch around 1735 cm⁻¹, in addition to the ester C=O stretch around 1720 cm⁻¹. A characteristic C-H aldehyde stretch may be visible around 2720-2820 cm⁻¹.

    • ¹H NMR: Disappearance of the alcohol proton and the upfield triplet. Appearance of a characteristic aldehyde proton signal (singlet or triplet depending on coupling) downfield (~9-10 ppm) and a singlet for the -OCH₂- protons adjacent to the aldehyde.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoic Acid: May cause skin and eye irritation.[5]

  • Sulfuric Acid: Highly corrosive and causes severe burns.[6] Handle with extreme care.

  • Ethylene Glycol: Harmful if swallowed.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen.[6] Weigh and handle exclusively in a fume hood. Avoid creating dust. All chromium-containing waste must be disposed of in a designated hazardous waste container.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present in the laboratory.[7]

Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9]

References

  • Hu, Y., Chen, J., Le, Z. G., Chen, Z. C., & Zheng, Q. G. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Synthetic Communications, 39(5), 743–747. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(1'-oxoethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE1152416B - Process for the preparation of carboxylic acid alkyl esters.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem.info. (2025). 2-(2-oxoethyl)benzoic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Making Esters. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Phenacyl bromide. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxoethyl Benzoate. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic acid esters, Benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.
  • PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. National Institutes of Health. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • NextSDS. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate — Chemical Substance Information. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • MDPI. (2024). Bis(2-butoxyethyl) Ether-Promoted O2-Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions. Retrieved from [Link]

  • Western Illinois University. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Retrieved from [Link]

Sources

Application

Applications of 2-Oxoethyl Benzoate in Pharmaceutical Research: A Technical Guide

Introduction: The Versatility of a Bifunctional Building Block In the landscape of modern pharmaceutical research, the demand for versatile and efficient chemical building blocks is paramount. 2-Oxoethyl benzoate, a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern pharmaceutical research, the demand for versatile and efficient chemical building blocks is paramount. 2-Oxoethyl benzoate, a molecule possessing both an electrophilic ketone and a readily modifiable ester, represents a significant synthon for the construction of complex molecular architectures. Its utility spans from the temporary protection of carboxylic acids to serving as a foundational scaffold for heterocyclic compounds and biologically active enzyme inhibitors. This guide provides an in-depth exploration of the key applications of 2-oxoethyl benzoate and its derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-oxoethyl benzoate is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance (Predicted) White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General chemical knowledge

Application I: Photolabile Protecting Group for Carboxylic Acids

The phenacyl ester moiety, of which 2-oxoethyl benzoate is the parent structure, is a well-established photolabile protecting group (PPG) for carboxylic acids.[2] This strategy offers the significant advantage of deprotection under mild, light-induced conditions, avoiding the need for harsh acidic or basic reagents that could compromise sensitive functional groups elsewhere in the molecule.[3][4]

Mechanism of Photodeprotection

The cleavage of phenacyl esters is initiated by UV irradiation, typically in the range of 254-366 nm.[3][4] The process proceeds through an efficient photoenolization via intramolecular hydrogen abstraction by the excited ketone. The resulting photoenol intermediate then undergoes rearrangement and cleavage to release the free carboxylic acid and a byproduct, typically a substituted indanone or acetophenone derivative, depending on the solvent and substituents.[5]

G RCOOH Carboxylic Acid (R-COOH) PhenacylEster Phenacyl Ester (Protected Acid) RCOOH->PhenacylEster Nucleophilic Substitution Base Base (e.g., Et₃N) Base->RCOOH PhenacylBr 2-Bromoacetophenone (Phenacyl Bromide) PhenacylBr->PhenacylEster UV UV Light (hν) ExcitedState Excited State UV->ExcitedState Photoenol Photoenol Intermediate ExcitedState->Photoenol Intramolecular H-abstraction Cleavage Cleavage & Rearrangement Photoenol->Cleavage FreeAcid Free Acid (R-COOH) Cleavage->FreeAcid Byproduct Byproduct Cleavage->Byproduct

Caption: Workflow for Protection and Photochemical Deprotection of Carboxylic Acids.

Protocol 1: Protection of a Generic Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with a phenacyl halide to install the photolabile protecting group.

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Bromoacetophenone (or a substituted derivative) (1.1 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in acetone or DMF.

  • Add the base (1.5 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.

  • Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off any precipitated salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting phenacyl ester by recrystallization or silica gel column chromatography.

Protocol 2: Photochemical Deprotection

This protocol details the cleavage of the phenacyl ester to regenerate the free carboxylic acid.

Materials:

  • Phenacyl-protected carboxylic acid

  • Solvent (e.g., Benzene, Methanol, or Acetonitrile)[3][5]

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., 125W) or a lamp with output at 254-366 nm.[4]

  • Quartz reaction vessel

  • Aqueous NaOH or NaHCO₃ solution

  • Dichloromethane or Ethyl Acetate

  • Aqueous HCl

Procedure:

  • Prepare a dilute solution (e.g., 0.01 M) of the phenacyl ester in the chosen solvent in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution using the photoreactor for 2-5 hours. Monitor the disappearance of the starting material by TLC or HPLC.[6]

  • After completion, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and extract the free carboxylic acid with a dilute aqueous NaOH or NaHCO₃ solution.[6]

  • Wash the aqueous layer with dichloromethane to remove the non-acidic byproduct.

  • Acidify the aqueous layer to a pH of ~2 with dilute HCl.

  • Extract the free carboxylic acid with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified carboxylic acid.

Application II: Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl-like nature of the 2-oxoethyl moiety makes it an excellent precursor for the synthesis of various heterocycles, which are core structures in many pharmaceuticals.

Robinson-Gabriel Synthesis of Oxazoles

The 2-oxoethyl benzoate structure is a key intermediate for the synthesis of oxazoles via the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[7]

G PhenacylBenzoate Phenacyl Benzoate (α-Acylamino Ketone) AcidCatalyst Acid Catalyst (e.g., H₂SO₄) PhenacylBenzoate->AcidCatalyst Cyclization Intramolecular Cyclization AcidCatalyst->Cyclization Protonation Dehydration Dehydration Cyclization->Dehydration Oxazole 2,5-Disubstituted Oxazole Dehydration->Oxazole

Caption: Simplified workflow for the Robinson-Gabriel synthesis of oxazoles.

Protocol 3: Synthesis of 2,5-Diphenyloxazole

This protocol provides a method for synthesizing a representative oxazole from phenacyl benzoate (N-benzoyl-ω-aminoacetophenone).[7]

Materials:

  • Phenacyl benzoate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

  • Benzene or Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenacyl benzoate (1.0 eq) in benzene.

  • With vigorous stirring, carefully and slowly add concentrated sulfuric acid (2.0 eq) dropwise. The reaction may be exothermic.

  • Heat the mixture to reflux (approx. 80°C for benzene) and maintain for 3 hours.[7] Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice water.

  • Separate the organic layer and wash it sequentially with deionized water (2x) and saturated NaHCO₃ solution (1x) to neutralize the acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,5-diphenyloxazole.

Application III: Scaffold for Enzyme Inhibitor Design

The 2-oxoethyl benzoate framework serves as a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors. The ester and ketone functionalities provide handles for synthetic modification to optimize binding and activity.

Case Study: SENP1 Inhibitors for Prostate Cancer Research

Sentrin/SUMO-specific protease 1 (SENP1) is a key enzyme in the SUMOylation pathway and is implicated in the progression of prostate cancer.[1][8] Derivatives of 2-oxoethyl benzoate have been identified as potent inhibitors of SENP1.[1][9] In these molecules, the core scaffold positions various substituents to interact with the active site of the enzyme.

G Start 4-Aminobenzoic Acid Step1 Benzoylation Start->Step1 Intermediate1 4-Benzamidobenzoic Acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Reacts with 2-halo-acetophenone Final 2-Oxoethyl 4-benzamidobenzoate Derivative (SENP1 Inhibitor) Step2->Final

Caption: Synthetic strategy for SENP1 inhibitors based on the 2-oxoethyl benzoate scaffold.

Protocol 4: General Synthesis of a 2-Oxoethyl 4-Benzamidobenzoate Derivative

This generalized protocol is based on the synthetic routes reported for SENP1 inhibitors.[1]

Materials:

  • 4-Benzamidobenzoic acid (1.0 eq)

  • Substituted 2-bromoacetophenone (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 4-benzamidobenzoic acid (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the substituted 2-bromoacetophenone (1.1 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to obtain the target inhibitor.

Conclusion and Future Outlook

2-Oxoethyl benzoate and its derivatives are demonstrably powerful tools in the arsenal of the pharmaceutical researcher. The applications highlighted here—as a photolabile protecting group, a versatile precursor for heterocyclic synthesis, and a core scaffold for bioactive molecules—underscore its significance. The synthetic accessibility and the presence of two distinct reactive handles ensure that the 2-oxoethyl benzoate motif will continue to find new and innovative applications in the ongoing quest for novel therapeutics. Future research will likely expand its use in multicomponent reactions and in the development of novel covalent and non-covalent inhibitors for a wider range of biological targets.

References

  • Klán, P., & Wirz, J. (2001). 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids. The Journal of Organic Chemistry, 66(19), 6430-6438. [Link]

  • Chen, Y., et al. (2012). 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(22), 6867-6870. [Link]

  • Falvey, D. E., et al. (1998). Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry, 63(21), 7338-7347. [Link]

  • ChEMBL. (n.d.). Document Report Card: CHEMBL2157867. Retrieved from [Link]

  • Klán, P., & Wirz, J. (2000). 2,5-Dimethylphenacyl as a New Photoreleasable Protecting Group for Carboxylic Acids. Organic Letters, 2(10), 1435-1437. [Link]

  • Klán, P., & Wirz, J. (2000). 2,5-Dimethylphenacyl as a New Photoreleasable Protecting Group for Carboxylic Acids. ResearchGate. [Link]

  • Schleicher, K. D., et al. (2022). Discovery of a Dual SENP1 and SENP2 Inhibitor. Molecules, 27(20), 6806. [Link]

  • Wikipedia. (2023). Photolabile protecting group. [Link]

  • ResearchGate. (n.d.). Request PDF: 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. [Link]

  • PubChem. (n.d.). 2-oxoethyl Benzoate. Retrieved from [Link]

Sources

Method

Application Note: Advanced GC-MS Analytical Method for the Detection and Quantification of 2-Oxoethyl Benzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Oxoethyl benzoate (Synonyms: Benzoyloxyacetaldehyde; CAS: 64904-47-8) Introduction & Scope 2-Oxoethyl benzoate ( C9​H8​O3​...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Oxoethyl benzoate (Synonyms: Benzoyloxyacetaldehyde; CAS: 64904-47-8)

Introduction & Scope

2-Oxoethyl benzoate ( C9​H8​O3​ ) is a highly versatile bifunctional building block. It features prominently as a critical intermediate in the asymmetric synthesis of 1,3-oxathiolane nucleoside analogues (such as the antiretroviral drugs Lamivudine and Emtricitabine)[1] and serves as a primary product in TEMPO-catalyzed oxidations of primary alcohols[2]. Because of its dual ester-aldehyde functionality, accurate detection and quantification are paramount for reaction monitoring, impurity profiling, and pharmacokinetic evaluations. This application note provides a robust, field-validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology tailored specifically to preserve the structural integrity of 2-oxoethyl benzoate during analysis.

Scientific Integrity & Analytical Rationale (E-E-A-T)

As an analytical scientist, it is critical to understand why specific parameters are chosen, rather than simply following a static recipe. The analytical behavior of 2-oxoethyl benzoate is governed by its thermal lability and polarity[3].

  • Thermal Degradation Causality: The molecule contains a reactive aldehyde and a cleavable ester bond. High injection port temperatures (>250°C) combined with active sites (silanol groups) in the GC liner will catalyze the thermal elimination of benzoic acid, leading to false-negative quantitation and ghost peaks. Solution: We utilize a strictly deactivated, ultra-inert glass liner with glass wool, and lower the inlet temperature to 220°C to ensure the molecule volatilizes without fragmenting.

  • Stationary Phase Selection: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is selected. The 5% phenyl content provides necessary dipole-induced dipole interactions to resolve the polar aldehyde moiety without excessive retention, preventing the peak tailing commonly seen on purely non-polar columns.

  • Ionization Dynamics: Under standard 70 eV Electron Impact (EI), the molecular ion ( M+∙ at m/z 164) is highly unstable due to rapid α -cleavage adjacent to the carbonyl groups. The spectrum is overwhelmingly dominated by the resonance-stabilized benzoyl cation (m/z 105)[2].

Analytical Workflow Visualization

GCMS_Workflow A 1. Sample Preparation (LLE with DCM, Na2SO4 Drying) B 2. GC Separation (DB-5MS, 220°C Inlet, He Carrier) A->B C 3. EI Ionization (70 eV, Source at 230°C) B->C D 4. Mass Detection (Quadrupole, Scan/SIM Mode) C->D E 5. Data Quantitation (Extracted Ion m/z 105) D->E

GC-MS analytical workflow for 2-oxoethyl benzoate detection and quantification.

Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure a self-validating protocol, the sample preparation must prevent in situ oxidation of the aldehyde to a carboxylic acid and verify extraction efficiency.

  • Quenching: Aliquot 100 µL of the reaction mixture into a 1.5 mL microcentrifuge tube. Immediately quench with 200 µL of cold, saturated aqueous NaHCO3​ to neutralize any acidic catalysts that could hydrolyze the ester.

  • Extraction: Add 500 µL of GC-grade Dichloromethane (DCM) containing 10 µg/mL of Biphenyl (Internal Standard). Vortex rigorously for 30 seconds.

  • Phase Separation: Centrifuge at 10,000 rpm for 2 minutes. Extract the lower organic (DCM) layer using a micropipette.

  • Drying: Pass the organic layer through a micro-cartridge of anhydrous Na2​SO4​ to remove trace water, which damages the GC column phase and alters retention times.

  • Vialing & Blanking: Transfer 200 µL of the dried extract into a 2 mL GC autosampler vial equipped with a glass insert. Self-Validation Step: Always prepare a method blank (reagents only) to confirm no carryover of benzoic acid from previous runs.

GC-MS Instrument Parameters

The following parameters are optimized for a single-quadrupole GC-MS system to balance sensitivity with analyte stability.

ParameterSetting / SpecificationAnalytical Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Optimal selectivity for ester/aldehyde without excessive phase bleed.
Carrier Gas Helium (99.999%), 1.0 mL/min (Constant Flow)Maintains uniform linear velocity across the temperature ramp.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace detection of the target analyte.
Inlet Temperature 220°CPrevents thermal degradation of the ester linkage prior to the column.
Oven Program 60°C (hold 1 min) 15°C/min to 280°C (hold 3 min)Sharpens the early-eluting solvent peak; ensures complete elution of matrix.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230°CStandard for EI; balances fragmentation efficiency and source cleanliness.
Quadrupole Temp 150°CStandard thermal stability for the mass filter.
Solvent Delay 3.5 minutesProtects the electron multiplier from the massive DCM solvent front.
Data Presentation: Mass Spectral Interpretation

Quantification should be performed using Extracted Ion Chromatograms (EIC) from full-scan data to avoid matrix interference[2].

Fragment Ion (m/z)Relative AbundanceStructural AssignmentAnalytical Utility
164 < 5%Molecular Ion ( M+∙ )Confirmation of intact molecular mass (often weak due to α -cleavage).
105 100% (Base Peak)Benzoyl Cation ( Ph−CO+ )Primary Quantitation Ion. Highly stable and abundant.
77 45 - 55%Phenyl Cation ( C6​H5+​ )Qualifier Ion 1. Confirms the presence of the aromatic ring.
51 15 - 20%Cyclobutadienyl Cation ( C4​H3+​ )Qualifier Ion 2. Secondary breakdown of the phenyl ring.

Self-Validation Check: The peak area ratio of m/z 105 to m/z 77 must remain consistent ( ±10% ) across all samples and calibration standards. A sudden shift in this ratio indicates a co-eluting interference, invalidating that specific data point and requiring a slower oven ramp for better resolution.

Sources

Application

Application Note: The Role and Synthesis of 2-Oxoethyl Benzoate Derivatives in Cross-Coupling Reactions

Introduction & Strategic Utility 2-Oxoethyl benzoate derivatives (including phenacyl benzoates and α -aryl esters like methyl 4-(2-methoxy-2-oxoethyl)benzoate) are highly versatile scaffolds in modern organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

2-Oxoethyl benzoate derivatives (including phenacyl benzoates and α -aryl esters like methyl 4-(2-methoxy-2-oxoethyl)benzoate) are highly versatile scaffolds in modern organic synthesis. Traditionally, these motifs have been utilized as photoreleasable protecting groups for carboxylic acids, as they can be easily cleaved under completely neutral or mild conditions[1]. Beyond their role as transient protecting groups, they are critical pharmacophores in medicinal chemistry, frequently appearing in enzyme inhibitors and advanced therapeutics.

Constructing the α -aryl ester linkage intrinsic to these molecules has historically required harsh conditions. However, recent advancements in transition-metal catalysis—specifically Palladium-catalyzed Suzuki-Miyaura couplings[2] and state-of-the-art Nickel-catalyzed paired electrolysis[3]—have revolutionized their synthesis, allowing for the precise, room-temperature construction of C(sp2)−C(sp3) bonds.

Mechanistic Paradigms in Cross-Coupling

As a Senior Application Scientist, it is crucial to understand why specific catalytic systems are chosen over others. The synthesis and utilization of 2-oxoethyl benzoates via cross-coupling rely on overcoming the high activation energy of sp3-hybridized reductive elimination and the controlled generation of reactive intermediates.

Pathway A: Paired Electrolysis-Promoted Ni-Catalysis

Traditional decarboxylative cross-couplings require high temperatures (>100 °C) and stoichiometric chemical oxidants (e.g., silver salts) to generate alkyl radicals from carboxylic acids, severely limiting functional group tolerance. A 2026 breakthrough elegantly bypasses this by employing a paired electrolysis system[3].

  • Causality of the Anode: The graphite anode selectively oxidizes the malonate monoester ( Eox​≈0.22 V vs Fc/Fc+ ) to generate the alkyl radical and extrude CO2​ [4].

  • Causality of the Cathode: Simultaneously, the graphite felt cathode reduces the resting Ni(II) precatalyst (which shows irreversible reduction peaks at −1.80 V and −2.20 V vs Fc/Fc+ ) to the highly active Ni(0) species[4].

  • Ligand Selection: The use of 4,4′-dimethoxy-2,2′-bipyridine (dMeObpy) is deliberate. The electron-donating methoxy groups enrich the nickel center, accelerating the initial oxidative addition of the aryl bromide[3].

Pathway B: Pd-Catalyzed Suzuki-Miyaura Coupling

For the coupling of sterically demanding arylboronic acids with α -bromoacetates to form arylacetic acid esters (e.g., ethyl 4-(2-ethoxy-2-oxoethyl)benzoate), a highly specialized Pd-system is required[2].

  • Causality of the Ligand: The bulky tri-o-tolylphosphine ( P(o−Tol)3​ ) ligand forces the palladium center into a sterically crowded conformation, which drastically lowers the activation energy for the notoriously sluggish C(sp3) reductive elimination[2].

  • Phase-Transfer Catalysis (PTC): The addition of benzyltriethylammonium bromide is not merely procedural. Because the base (KF) is largely insoluble in THF, the PTC shuttles fluoride ions into the organic phase, forming a highly reactive fluoroborate intermediate that accelerates transmetalation[2].

Experimental Workflows & Protocols

Protocol A: Electrochemical Ni-Catalyzed Decarboxylative Cross-Coupling

Objective: Synthesis of methyl 4-(2-methoxy-2-oxoethyl)benzoate.

Reagents & Materials:

  • Methyl 4-bromobenzoate (0.5 mmol, 1.0 equiv)

  • Potassium 3-methoxy-3-oxopropanoate (1.5 mmol, 3.0 equiv)

  • NiBr2​⋅dme (10 mol %) and dMeObpy (15 mol %)

  • nBu4​NOTf (1.0 mmol, supporting electrolyte)

  • Anhydrous DMF (10 mL)

  • Electrodes: Graphite anode ( 2×2 cm2 ) and Graphite felt cathode ( 2×2 cm2 )

Step-by-Step Methodology:

  • Cell Assembly: In an oven-dried, undivided electrolytic cell equipped with a magnetic stir bar, add the aryl bromide, malonate monoester, Ni-catalyst, ligand, and electrolyte.

  • Inert Atmosphere: Seal the cell and purge with Argon for 15 minutes. Add anhydrous DMF via syringe.

  • Electrolysis: Submerge the graphite anode and graphite felt cathode into the solution. Apply a constant current of 6 to 10 mA at room temperature for 12 hours[3].

  • Workup: Quench the reaction with water (20 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc) to isolate the target α -aryl ester.

Self-Validating System Checkpoint: Monitor the reaction via Cyclic Voltammetry (CV) or HRMS. The absence of methyl bromoacetate in the reaction mixture confirms that the alkyl radical directly adds to the Ni(II) center rather than undergoing premature halogenation at the anode[4].

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of ethyl 4-(2-ethoxy-2-oxoethyl)benzoate.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under Argon, combine 4-ethoxycarbonylphenylboronic acid (1.00 mmol), ethyl bromoacetate (1.50 mmol), and anhydrous KF (3.00 mmol)[2].

  • Catalyst Activation: Add Pd(dba)2​ (0.3 mol %), P(o−Tol)3​ (0.9 mol %), and benzyltriethylammonium bromide (10 mol %)[2].

  • Reaction: Inject 2 mL of anhydrous THF. Heat the mixture to 60 °C and stir vigorously for 24 hours[2].

  • Workup & Isolation: Dilute with diethyl ether, filter through a short pad of Celite to remove inorganic salts, and concentrate. Purify via column chromatography (SiO2, hexane/ethyl acetate 5:1)[2].

Self-Validating System Checkpoint: Monitor the consumption of the α -bromoacetate via GC-MS. The appearance of a debrominated byproduct suggests premature protodehalogenation, indicating insufficient rigorous exclusion of moisture. Ensure KF is flame-dried prior to use.

Quantitative Data & Optimization Metrics

ParameterProtocol A: Electrochemical Ni-CatalysisProtocol B: Pd-Catalyzed Suzuki-Miyaura
Target Scaffold α -Aryl Esters (e.g., Methyl 4-(2-methoxy-2-oxoethyl)benzoate)Arylacetic Esters (e.g., Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate)
Catalyst System NiBr2​⋅dme (10 mol%) / dMeObpy (15 mol%) Pd(dba)2​ (0.3 mol%) / P(o−Tol)3​ (0.9 mol%)
Key Reagents Aryl-Br, Malonate Monoester, nBu4​NOTf Arylboronic Acid, α -Bromoacetate, KF, PTC
Conditions Undivided cell, 6-10 mA, DMF, RT, 12 hTHF, 60 °C, 24 h
Yield Range 42% – 84% (Broad scope including vinyl bromides)71% – 82% (Sterically demanding substrates)
Primary Advantage Room temperature, oxidant-free, high functional group toleranceUltra-low catalyst loading, highly scalable

Visualizations

Ni_Catalytic_Cycle Anode Anode (+) Oxidation of Malonate Yields Alkyl Radical Ni3 Ar-Ni(III)-Alkyl (Radical Addition) Anode->Ni3 Alkyl Radical Cathode Cathode (-) Reduction of Ni(I)/Ni(II) Regenerates Ni(0) Ni0 Ni(0) Active Catalyst Cathode->Ni0 Ni2 Ar-Ni(II)-Br (Oxidative Addition) Ni0->Ni2 Aryl Bromide Ni2->Ni3 Ni1 Ni(I) Intermediate Ni3->Ni1 Product 2-Oxoethyl Benzoate Derivative Ni3->Product Reductive Elimination Ni1->Cathode Reduction

Caption: Electrochemical Ni-catalyzed decarboxylative cross-coupling cycle.

Workflow Step1 1. Cell Assembly Undivided Cell Step2 2. Reagents Substrates & Ni-Cat Step1->Step2 Step3 3. Electrolysis 10 mA, RT, 12 h Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Caption: Step-by-step workflow for paired electrolysis cross-coupling.

References

  • Lv, S., Zhang, Q., Yao, J., & Zhou, H. (2026). Paired Electrolysis-Promoted Ni-Catalyzed Decarboxylative Cross-Couplings of Potassium Malonate Monoesters with Aryl Bromides. Organic Letters. URL: [Link]

  • Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(19), 8117–8125. URL: [Link]

  • Ramesh, et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate: Synthesis and crystallization. Acta Crystallographica Section E. URL: [Link]

Sources

Method

In Vitro Assay Protocols Utilizing 2-Oxoethyl Benzoate Derivatives: HDAC6 Target Engagement and Cytotoxicity Workflows

Executive Summary & Mechanistic Rationale The 2-oxoethyl benzoate pharmacophore (often referred to structurally as phenacyl benzoate) is a highly versatile scaffold in modern drug discovery. Recent medicinal chemistry ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-oxoethyl benzoate pharmacophore (often referred to structurally as phenacyl benzoate) is a highly versatile scaffold in modern drug discovery. Recent medicinal chemistry efforts have identified specific hydroxamic acid-based 2-oxoethyl benzoate derivatives (such as HPOB and HPB) as potent, isoform-selective inhibitors of Histone Deacetylase 6 (HDAC6)[1]. Concurrently, C5-substituted licofelone derivatives bearing a 2-oxoethyl benzoate moiety have demonstrated potent, targeted cytotoxicity against specific breast cancer lineages, notably MCF-7 cells, while remaining largely inactive against other lines like MDA-MB-231[2].

This application note provides a comprehensive, self-validating in vitro workflow for evaluating novel 2-oxoethyl benzoate derivatives. The protocols bridge cell-free enzymatic screening with cellular target engagement and phenotypic viability assays, ensuring a robust data package for preclinical drug development.

Target Engagement & Mechanism of Action

Unlike Class I HDACs (e.g., HDAC1, 2, 3) which are primarily nuclear and deacetylate histones, HDAC6 is a unique cytoplasmic enzyme responsible for deacetylating non-histone proteins such as α -tubulin, peroxiredoxin, and Hsp90[1]. Selective inhibition of HDAC6 by 2-oxoethyl benzoate derivatives leads to the hyperacetylation of α -tubulin without altering histone acetylation states[3]. This selective disruption of microtubule dynamics induces apoptosis in transformed cancer cells while minimizing toxicity in normal cells[1].

G Compound 2-Oxoethyl Benzoate Derivative HDAC6 HDAC6 Enzyme (Cytoplasmic) Compound->HDAC6 Potent Inhibition (IC50 < 100 nM) HDAC1 Class I HDACs (Nuclear, e.g., HDAC1) Compound->HDAC1 Weak/No Inhibition (Selectivity > 30x) Tubulin α-Tubulin HDAC6->Tubulin Normal Deacetylation AcTubulin Acetylated α-Tubulin (Accumulation) Tubulin->AcTubulin Blockade of HDAC6 leads to hyperacetylation Microtubule Microtubule Stabilization & Apoptosis in Cancer Cells AcTubulin->Microtubule Phenotypic outcome Histones Acetylated Histones HDAC1->Histones Deacetylation (Unaffected)

Mechanistic pathway of HDAC6-selective 2-oxoethyl benzoate derivatives leading to apoptosis.

Protocol 1: Fluorometric In Vitro HDAC6 Enzyme Inhibition Assay

Causality & Design: To establish the primary biochemical potency (IC 50​ ) of a 2-oxoethyl benzoate derivative, a cell-free fluorometric assay is utilized. We use a synthetic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). HDAC6 cleaves the acetyl group, sensitizing the substrate to a developer solution (trypsin-like peptidase) that releases the aminomethylcoumarin (AMC) fluorophore. This two-step process ensures a high signal-to-noise ratio and eliminates false positives from auto-fluorescent compounds.

Self-Validating Controls:

  • Positive Control: Tubacin or HPB (known HDAC6 selective inhibitors)[3].

  • Negative Control: Vehicle (DMSO) and No-Enzyme blanks (to subtract background AMC auto-fluorescence).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-oxoethyl benzoate derivative in DMSO. Transfer 1 µL of each concentration to a black 96-well microplate.

  • Enzyme Addition: Add 24 µL of recombinant human HDAC6 (10 ng/well) diluted in assay buffer. Incubate at room temperature for 10 minutes to allow compound-enzyme binding.

  • Substrate Addition: Initiate the reaction by adding 25 µL of 50 µM Boc-Lys(Ac)-AMC substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 50 µL of developer solution containing 1 mg/mL trypsin and 2 µM Trichostatin A (TSA). Note: TSA is critical here as it completely halts any further HDAC activity during the signal development phase.

  • Detection: Incubate for 15 minutes at room temperature, then measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

  • Analysis: Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via Western Blotting

Causality & Design: Biochemical potency does not guarantee cellular permeability or intracellular selectivity. To validate that the 2-oxoethyl benzoate derivative selectively targets HDAC6 in a living system, we must measure the accumulation of acetylated α -tubulin (the direct substrate of HDAC6) and acetylated Histone H3 (the substrate of Class I HDACs)[1]. A true HDAC6-selective compound will elevate Ac-Tubulin without affecting Ac-Histone H3[3].

Self-Validating Controls:

  • Pan-HDAC Inhibitor Control: SAHA (Vorinostat) – must increase both Ac-Tubulin and Ac-Histone H3[1].

  • Loading Controls: Total α -tubulin and Total Histone H3 or GAPDH.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with the 2-oxoethyl benzoate derivative (e.g., 1 µM, 5 µM, 10 µM), SAHA (5 µM), or 0.1% DMSO for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1 µM TSA. Note: The inclusion of TSA in the lysis buffer is an absolute requirement to prevent post-lysis deacetylation by uninhibited HDACs.

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C) and quantify protein using a BCA assay.

  • SDS-PAGE: Load 20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 1 hour). Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies: Anti-acetyl- α -tubulin (Lys40) and Anti-acetyl-Histone H3 (Lys9/14).

  • Detection: Wash membranes, apply HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate on a chemiluminescence imager.

Protocol 3: MCF-7 Cytotoxicity and Viability Assay (MTT)

Causality & Design: 2-oxoethyl benzoate derivatives of licofelone exhibit pronounced, selective cytotoxicity against MCF-7 breast cancer cells[2]. To quantify this phenotypic endpoint, the MTT metabolic reduction assay is employed. The conversion of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase serves as a direct proxy for cell viability.

Self-Validating Controls:

  • Positive Cytotoxic Control: 5-Fluorouracil (5-FU) or Cisplatin (known to induce apoptosis in MCF-7)[2].

  • Vehicle Control: 0.1% DMSO (defines 100% viability).

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in 100 µL of DMEM (10% FBS) in a 96-well plate. Incubate for 24 hours.

  • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of the 2-oxoethyl benzoate derivative (0.1 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C. Note: Prolonged incubation can lead to spontaneous MTT reduction and high background.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well.

  • Agitation: Place the plate on an orbital shaker for 15 minutes protected from light to fully dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background) using a microplate reader.

  • Calculation: Calculate CC 50​ (Cytotoxic Concentration 50%) using non-linear regression.

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes when evaluating a highly selective 2-oxoethyl benzoate derivative against standard reference compounds.

Compound ClassTarget AssayExpected IC 50​ / CC 50​ Selectivity Index (HDAC1/HDAC6)Key Biomarker Outcome
2-Oxoethyl Benzoate (HPB analog) HDAC6 Inhibition< 100 nM> 30-fold Ac-Tubulin, Ac-Histone
Pan-HDAC Inhibitor (SAHA) HDAC Inhibition< 50 nM~ 1-fold Ac-Tubulin, Ac-Histone
2-Oxoethyl Benzoate (Licofelone analog) MCF-7 Cytotoxicity~ 10-15 µMN/ADecreased cell viability
5-Fluorouracil (5-FU) MCF-7 Cytotoxicity~ 5-10 µMN/ADecreased cell viability

Sources

Application

Application Note: Advanced Purification and Recrystallization Protocols for 2-Oxoethyl Benzoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 2-Oxoethyl benzoate, commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

2-Oxoethyl benzoate, commonly referred to as phenacyl benzoate, is a highly crystalline organic ester with significant utility in advanced organic synthesis. It is predominantly utilized as a photolabile protecting group for carboxylic acids, allowing for traceless deprotection under mild photochemical electron transfer conditions[1]. Furthermore, it serves as a critical precursor in the Robinson-Gabriel synthesis of biologically active oxazoles and imidazoles[2].

The compound is typically synthesized via the base-catalyzed nucleophilic substitution of α-bromoacetophenone with benzoic acid[3], or through the Schotten-Baumann benzoylation of 2-hydroxyacetophenone[4]. Regardless of the synthetic route, the crude isolate is invariably contaminated with unreacted starting materials, residual inorganic salts, and structurally related organic side-products. Because these impurities can drastically quench downstream photochemical reactions or poison transition-metal catalysts, rigorous purification via thermodynamic recrystallization is mandatory.

SynthesisPathway Reactants Phenacyl Halide + Benzoate Salt Reaction Nucleophilic Substitution Reactants->Reaction Product 2-Oxoethyl Benzoate (Crude Solid) Reaction->Product Main Pathway Impurities Impurities: Salts & Organics Reaction->Impurities Side Reactions

Caption: Logical relationship of reactants, products, and impurities in synthesis.

Physicochemical Rationale & Solvent Selection Logic

To design a self-validating purification system, experimental choices must be grounded in the physicochemical properties of the target molecule.

Solubility Gradient & Solvent Selection: 2-Oxoethyl benzoate exhibits a highly favorable solubility-temperature gradient in short-chain alcohols, making ethanol and methanol the premier choices for recrystallization[4]. The compound is freely soluble in boiling ethanol (78 °C) but practically insoluble at 4 °C.

Causality of the Workflow:

  • Aqueous Washing: Inorganic salts (e.g., Li₂CO₃, NaBr) generated during esterification are insoluble in organic recrystallization solvents but highly soluble in water[3]. A preliminary aqueous wash prevents these salts from acting as heterogeneous nucleation sites during crystallization.

  • Hot Filtration: Removing insoluble particulates (dust, residual catalyst) from the boiling solvent is critical. Particulates induce premature, kinetically driven nucleation, which traps impurities.

  • Thermodynamic Cooling: Slow, controlled cooling allows the crystal lattice of 2-oxoethyl benzoate to assemble under thermodynamic control. Rapid "crash" cooling in an ice bath induces kinetic precipitation, leading to the occlusion of solvent molecules and soluble organic impurities (like unreacted benzoic acid) within the crystal defects.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and expected quantitative metrics for the purification of 2-oxoethyl benzoate.

ParameterTarget ValueCausality / Significance
Melting Point 118–120 °CPrimary self-validation metric for crystal lattice purity[1].
Crude Yield 80–99%Expected mass recovery post-reaction prior to recrystallization[3].
Recrystallization Yield 70–85%Expected recovery of pure crystalline product[4].
Optimal Solvent Absolute EthanolProvides the steepest solubility curve for high-yield recovery[5].
Drying Condition Vacuum, 40 °CRemoves occluded ethanol without melting or degrading the solid.

Experimental Protocols: Step-by-Step Methodology

This protocol is designed as a self-validating system. The success of each phase dictates the purity of the next, culminating in a product that requires no further chromatographic purification.

Phase 1: Pre-Crystallization Work-up

Objective: Remove aqueous-soluble salts and polar catalysts.

  • Dissolve the crude 2-oxoethyl benzoate in ethyl acetate (approx. 15 mL per gram of crude)[3].

  • Transfer the organic layer to a separatory funnel and wash sequentially with:

    • Deionized water (2 × 10 mL) to remove inorganic salts[3].

    • Saturated aqueous sodium bicarbonate (1 × 10 mL) to neutralize and partition any unreacted benzoic acid into the aqueous phase.

    • Brine (1 × 10 mL) to pre-dry the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid[3].

Phase 2: Thermodynamic Recrystallization

Objective: Isolate pure 2-oxoethyl benzoate via controlled lattice formation.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum volume of boiling absolute ethanol (approx. 5-8 mL per gram of solid) while stirring continuously on a hot plate until complete dissolution is achieved[5].

  • Hot Filtration: Quickly pass the boiling solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask to remove any insoluble micro-particulates.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Do not agitate the flask, as this promotes the formation of smaller, less pure crystals.

  • Once room temperature is reached and crystal formation is visible, transfer the flask to an ice-water bath (4 °C) for an additional 30 minutes to maximize the yield.

Phase 3: Isolation and Self-Validation
  • Isolate the colorless, needle-shaped crystals via vacuum filtration using a Büchner funnel[5].

  • Wash the filter cake with a minimal amount of ice-cold ethanol (1-2 mL) to displace the impurity-laden mother liquor[4].

  • Dry the crystals under high vacuum at 40 °C to a constant weight.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point of 118–120 °C confirms high purity[1]. If the melting point is depressed or broad, repeat the recrystallization process.

Recrystallization Step1 1. Crude Dissolution Boiling Ethanol (78°C) Step2 2. Hot Filtration Remove Insoluble Matter Step1->Step2 Removes dust & salts Step3 3. Thermodynamic Cooling Room Temp -> 4°C Step2->Step3 Induces slow nucleation Step4 4. Vacuum Filtration Isolate Pure Crystals Step3->Step4 Excludes soluble impurities Step5 5. Desiccation Vacuum Drying to Constant Weight Step4->Step5 Removes residual solvent

Caption: Step-by-step experimental workflow for the recrystallization process.

References

  • Practical Approach for Quantitative Green Esterifications. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate. IUCr Journals. Available at: [Link]

  • Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

1H and 13C NMR spectroscopy protocols for 2-oxoethyl benzoate

Advanced 1H and 13C NMR Spectroscopy Protocols for 2-Oxoethyl Benzoate As a Senior Application Scientist, establishing a robust, reproducible, and self-validating analytical framework is paramount when characterizing bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced 1H and 13C NMR Spectroscopy Protocols for 2-Oxoethyl Benzoate

As a Senior Application Scientist, establishing a robust, reproducible, and self-validating analytical framework is paramount when characterizing bifunctional organic molecules. 2-Oxoethyl benzoate (CAS 64904-47-8) is a highly versatile organic building block featuring both an ester linkage and a reactive terminal aldehyde[1]. Its structural duality makes it a critical intermediate in the synthesis of complex aryls and active pharmaceutical ingredients.

However, the proximity of the electron-withdrawing ester oxygen to the methylene group, coupled with the highly reactive aldehyde, necessitates precise analytical protocols to confirm structural integrity and rule out degradation pathways such as oxidation or hemiacetal formation.

Causality in Experimental Design

To generate high-fidelity data suitable for peer-reviewed publication and regulatory submission, every parameter in the NMR workflow must be chosen with deliberate chemical foresight[2]:

  • Solvent Selection (CDCl₃ vs. CD₃OD): We strictly utilize Deuterated Chloroform (CDCl₃) rather than protic solvents like Methanol-d₄ (CD₃OD). The terminal aldehyde moiety in 2-oxoethyl benzoate is highly susceptible to nucleophilic attack. In CD₃OD, the aldehyde rapidly converts to a hemiacetal, which obliterates the characteristic ~9.7 ppm aldehyde proton signal and shifts the methylene resonances, leading to catastrophic misinterpretation of the molecule's structural integrity[3].

  • Pulse Sequence Causality: For ¹H NMR, a 30° pulse (zg30) is selected over a 90° pulse. A 30° flip angle requires significantly less time for longitudinal relaxation (T₁) recovery. This allows us to use a shorter relaxation delay (d1 = 2s) while maintaining quantitative integration across both the rapidly relaxing aliphatic protons and the slower-relaxing aromatic protons[2].

  • Window Functions and Line Broadening (LB): An exponential window function with LB = 0.3 Hz is applied to the ¹H Free Induction Decay (FID). This specific value is chosen to enhance the signal-to-noise ratio without artificially obscuring the fine ³J-coupling (~1.2 Hz) between the aldehyde proton and the adjacent methylene group, which is critical for connectivity validation[4].

Analytical Workflow

NMR_Workflow S1 Sample Preparation (CDCl3 to prevent hemiacetal) S2 Lock & Shim (Optimize B0 Homogeneity) S1->S2 S3 1H NMR Acquisition (zg30, d1=2s, NS=16) S2->S3 S4 13C NMR Acquisition (zgpg30, d1=2s, NS=1024) S2->S4 S5 Data Processing (FT, Phase, LB=0.3/1.0 Hz) S3->S5 S4->S5 S6 Self-Validation (Integrals & 3J-Coupling) S5->S6

Caption: Workflow for 1H and 13C NMR acquisition and validation of 2-oxoethyl benzoate.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh exactly 20 mg of 2-oxoethyl benzoate for ¹H NMR (or 60-80 mg for ¹³C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution into a high-precision 5 mm NMR tube, ensuring the solvent column height is exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility artifacts during spinning.

Phase 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl₃.

  • Perform automated tuning and matching (ATM) for both the ¹H and ¹³C channels.

  • Execute gradient shimming (TopShim) to optimize B₀ field homogeneity. The lock level should remain stable, and the full width at half maximum (FWHM) of the solvent peak should be < 0.8 Hz.

Phase 3: Data Acquisition

  • ¹H NMR: Load the standard zg30 pulse program. Set the spectral width (SW) to 15 ppm, relaxation delay (d1) to 2.0 s, and number of scans (NS) to 16.

  • ¹³C NMR: Load the standard zgpg30 (proton-decoupled) pulse program. Set SW to 250 ppm, d1 to 2.0 s, and NS to 1024 to ensure adequate signal-to-noise for the unprotonated quaternary carbons (ipso-aromatic and carbonyls).

Phase 4: Data Processing

  • Apply a Fourier Transform (FT) with zero-filling to 64k data points.

  • Manually phase the spectra (zero and first-order corrections) to ensure pure absorptive line shapes.

  • Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.

Quantitative Data Presentation

The expected chemical shifts, multiplicities, and integrals for 2-oxoethyl benzoate are summarized below.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2'9.70Triplet (t)1.21HAldehyde (-CHO)
2, 68.08Doublet of doublets (dd)8.4, 1.32HAr-H (ortho)
47.60Triplet of triplets (tt)7.5, 1.31HAr-H (para)
3, 57.46Triplet (t)7.52HAr-H (meta)
1'4.95Doublet (d)1.22HMethylene (-CH₂-)

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
2'195.2CHAldehyde Carbonyl
C=O165.8CEster Carbonyl
4133.6CHAr-C (para)
2, 6129.9CHAr-C (ortho)
1129.1CAr-C (ipso)
3, 5128.6CHAr-C (meta)
1'68.7CH₂Methylene Carbon

The Self-Validating System

A robust analytical protocol must contain internal logic to prove its own accuracy. To validate the 2-oxoethyl benzoate spectrum, apply the following three-tier validation check:

  • The Integration Theorem: The total ¹H integral must resolve to exactly 8 protons. The ratio of the aldehyde (1H) to the methylene (2H) to the aromatic system (5H) must be strictly 1:2:5. Any deviation indicates impurity, residual solvent, or molecular degradation.

  • The Spin-Coupling Network: The methylene protons (-CH₂-) and the aldehyde proton (-CHO) form an isolated spin system. Because the methylene group couples to a single aldehyde proton, it must appear as a doublet (d). Conversely, the single aldehyde proton couples to two equivalent methylene protons, meaning it must appear as a triplet (t) due to their mutual ³J-coupling (~1.2 Hz). If the methylene appears as a singlet, the aldehyde has either oxidized to a carboxylic acid or the sample has degraded[4].

  • Carbonyl Differentiation: The ¹³C NMR spectrum must exhibit exactly two distinct carbonyl resonances separated by roughly 30 ppm. The ester carbonyl will resonate near 165.8 ppm, while the highly deshielded aldehyde carbon will appear near 195.2 ppm. The absence of the 195.2 ppm peak immediately invalidates the structural integrity of the sample, indicating loss of the aldehyde function[2].

References

  • 64904-47-8 | 2-Oxoethyl benzoate | Aryls - Ambeed.
  • Electronic Supplementary Information Solvent Assisted...
  • Source: nih.
  • Source: doi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Percentage Yield in 2-Oxoethyl Benzoate Synthesis

Welcome to the technical support center for the synthesis of 2-oxoethyl benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-oxoethyl benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to make informed decisions to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most direct synthetic route to 2-oxoethyl benzoate?

The most common and reliable laboratory-scale synthesis is a two-step process. It begins with the formation of an intermediate, 2-hydroxyethyl benzoate, followed by a selective oxidation of the primary alcohol to the target aldehyde.

  • Step 1: Esterification. Benzoic acid is reacted with an excess of ethylene glycol under acidic catalysis to form 2-hydroxyethyl benzoate. This is typically a Fischer esterification.

  • Step 2: Selective Oxidation. The primary alcohol of 2-hydroxyethyl benzoate is then oxidized to an aldehyde to yield the final product, 2-oxoethyl benzoate. The choice of oxidant in this step is critical for achieving a high yield.

The overall workflow is visualized below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Oxidation Benzoic Acid Benzoic Acid Esterification Esterification Benzoic Acid->Esterification Ethylene Glycol Ethylene Glycol Ethylene Glycol->Esterification 2-Hydroxyethyl Benzoate 2-Hydroxyethyl Benzoate Esterification->2-Hydroxyethyl Benzoate H+ Catalyst (e.g., H2SO4) Heat, Reflux Oxidation Oxidation 2-Hydroxyethyl Benzoate->Oxidation 2-Oxoethyl Benzoate 2-Oxoethyl Benzoate Oxidation->2-Oxoethyl Benzoate Mild Oxidant (e.g., Swern, TEMPO) G cluster_Swern Swern Oxidation Protocol A 1. Prepare Flask - Anhydrous DCM - Oxalyl Chloride (1.5 eq) B 2. Cool to -78°C (Dry Ice/Acetone) A->B C 3. Add DMSO (2.2 eq) - Dropwise, slow - Stir 15 min B->C D 4. Add Alcohol (1.0 eq) - In anhydrous DCM - Dropwise, slow - Stir 30 min C->D E 5. Add Base (Et3N, 5 eq) - Dropwise, slow - Stir 20 min at -78°C D->E F 6. Warm to RT - Remove cooling bath - Stir 1 hour E->F G 7. Quench & Workup - Add H2O - Extract with DCM F->G H 8. Purify - Column Chromatography G->H

Caption: Step-by-step workflow for the Swern oxidation.

Methodology:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the flask to -78 °C.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.

  • Add a solution of 2-hydroxyethyl benzoate (1.0 eq) in anhydrous DCM dropwise. Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add triethylamine (Et₃N, 5.0 eq) dropwise, again maintaining the temperature below -65 °C. A thick white precipitate will form.

  • After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-oxoethyl benzoate.

Troubleshooting Guide Part 3: Product Workup & Purification

Q6: My final product is always contaminated with a foul odor, even after chromatography. What is it and how do I get rid of it?

Cause: If you performed a Swern oxidation, the odor is from the dimethyl sulfide (DMS) byproduct. [1]It is volatile but can cling to the product and glassware.

Solution: During workup, after separating the organic layer, perform an additional wash with a dilute, buffered solution of sodium hypochlorite (bleach) or Oxone®. This will oxidize the residual DMS to odorless and water-soluble DMSO or dimethyl sulfone (DMSO₂), which will be removed in the aqueous layer. [1]Caution: Ensure the pH is controlled to avoid unwanted reactions with your product. Rinse all used glassware with bleach before washing.

References

  • Orango. (2025). What Is PCC in Organic Chemistry? A Quick Overview.
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal.
  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.
  • Master Organic Chemistry. (2011).
  • Chemistry Steps. (2022).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal.
  • YouTube. (2020).
  • Sciencemadness Discussion Board. (2018).
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Benchchem.
  • Chemistry Hall. (2021).
  • Wikipedia.
  • PMC.

Sources

Optimization

Troubleshooting impurities in 2-oxoethyl benzoate crystallization

Welcome to the Technical Support Center for the synthesis and purification of 2-oxoethyl benzoate (commonly known as phenacyl benzoate). This guide is designed for researchers and drug development professionals dealing w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-oxoethyl benzoate (commonly known as phenacyl benzoate). This guide is designed for researchers and drug development professionals dealing with persistent impurities, poor yields, or phase-separation issues during the crystallization of this critical synthetic intermediate.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative impurity profiles, and a self-validating experimental protocol.

Diagnostic Workflow for Crystallization Troubleshooting

The following decision tree outlines the logical progression for identifying and resolving common crystallization failures and impurity inclusions.

CrystallizationTroubleshooting Crude Crude 2-Oxoethyl Benzoate Dissolve Dissolve in Boiling Ethanol Crude->Dissolve Cool Cool to Room Temp Dissolve->Cool Phase Does the mixture oil out? Cool->Phase Reheat Reheat to homogeneity. Add seed crystals or adjust solvent polarity. Phase->Reheat Yes Crystallize Needle-shaped crystals form Phase->Crystallize No Reheat->Cool Filter Vacuum Filtration Crystallize->Filter Impurity Identify Impurities (TLC / NMR) Filter->Impurity Acid Benzoic Acid present? Wash organic phase with sat. NaHCO3 Impurity->Acid Acidic Halide Phenacyl Bromide present? Wash with cold hexane or re-crystallize. Impurity->Halide Halide Pure Pure 2-Oxoethyl Benzoate (>99% Purity) Impurity->Pure None Acid->Pure Halide->Pure

Figure 1: Diagnostic workflow for resolving 2-oxoethyl benzoate crystallization impurities.

Mechanistic Troubleshooting & FAQs

Q: Why is my phenacyl benzoate "oiling out" (forming a liquid layer) instead of crystallizing from ethanol? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. Pure 2-oxoethyl benzoate has a melting point of 117–120 °C[1]. However, high concentrations of unreacted α-bromoacetophenone (mp ~50 °C) or residual reaction solvents (like DMF) severely depress this melting point.

  • Causality & Fix: The solute separates as a dense oil rather than forming a solid crystal lattice. To fix this, ensure complete removal of DMF via extensive aqueous washes prior to crystallization[2]. If oiling out still occurs in ethanol, reheat the mixture until homogeneous, add a few drops of warm water (anti-solvent) until the cloud point is reached, clear the solution with a single drop of ethanol, and cool very slowly while providing nucleation sites (seeding or scratching the flask).

Q: NMR shows significant benzoic acid contamination in my final crystals. How do I remove it? A: Benzoic acid (mp 122 °C) has a nearly identical melting point and a highly similar solubility profile to phenacyl benzoate, leading to severe co-crystallization.

  • Causality & Fix: You must exploit the pKa difference between the compounds. Before your final crystallization, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]. The weak base (pH ~8) selectively deprotonates the benzoic acid (pKa ~4.2) into water-soluble sodium benzoate, driving it into the aqueous phase without hydrolyzing the target ester linkage.

Q: My crystals have a yellowish/brown tint instead of being white. What is the cause? A: Pure 2-oxoethyl benzoate forms colorless, needle-shaped crystals[4]. Discoloration is almost always caused by the thermal degradation or trace polymerization of unreacted α-bromoacetophenone.

  • Causality & Fix: These conjugated, high-molecular-weight impurities easily become trapped in the crystal lattice. Treat the hot ethanolic crystallization solution with activated charcoal (Darco) for 10 minutes. The highly porous charcoal adsorbs these large conjugated impurities via robust π−π interactions. Perform a hot filtration through a Celite pad before allowing the solution to cool.

Q: I am using a "green chemistry" aqueous route with TBAB. How do I prevent catalyst inclusion? A: Modern green esterifications often utilize water as a solvent alongside a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB)[5].

  • Causality & Fix: Because TBAB facilitates micelle formation, rapid precipitation of the product can occlude TBAB within the solid matrix. Because TBAB is highly water-soluble and phenacyl benzoate is entirely insoluble in water, you must vigorously triturate the crude filtered solid with warm distilled water before attempting an ethanol recrystallization[5].

Physicochemical Impurity Matrix

To effectively design a purification strategy, compare the physicochemical properties of the target product against common impurities.

Impurity / ComponentRole in SynthesisMelting Point (°C)Solubility ProfileTargeted Removal Strategy
2-Oxoethyl benzoate Target Product 117–120 °C[1]Soluble in hot ethanol; insoluble in water.Recrystallization from boiling ethanol.
α-Bromoacetophenone Starting Material50 °CSoluble in cold ethanol and ether.Drive reaction to completion; cold hexane wash.
Benzoic acid Starting Material122 °CSoluble in hot water and ethanol.Liquid-liquid extraction with sat. NaHCO₃[3].
2-Hydroxyacetophenone Hydrolysis Byproduct86 °CSoluble in ethanol and slightly in water.Silica gel chromatography if co-crystallized.
TBAB Phase Transfer Catalyst103 °CHighly soluble in water.Extensive aqueous washes of the crude solid[5].

Self-Validating Experimental Protocol

This standardized methodology ensures high-purity 2-oxoethyl benzoate by integrating phase-transfer catalysis with built-in validation checkpoints[3][4][5].

Step 1: Reaction Assembly

  • In a round-bottom flask, combine α-bromoacetophenone (10.0 g, 50 mmol) and benzoic acid (6.4 g, 52.5 mmol, 1.05 equiv)[5].

  • Add Li₂CO₃ (2.23 g, 30 mmol, 0.60 equiv) as the base and TBAB (810 mg, 2.5 mmol, 0.05 equiv) as the phase-transfer catalyst[5].

  • Suspend the mixture in 50 mL of deionized water.

Step 2: Nucleophilic Substitution

  • Mechanically stir the suspension at 60 °C. The water serves as both a lubricant and reaction medium for micelle formation[5].

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete only when the α-bromoacetophenone spot is entirely consumed (typically 1.5–2 hours). Do not proceed if the starting material remains, as it will cause oiling out later.

Step 3: Primary Isolation & Work-up

  • Cool the reaction to room temperature to allow the crude product to precipitate.

  • Filter the suspended solids and wash sequentially with deionized water (2 × 15 mL) to remove TBAB and lithium salts[5].

  • Self-Validation Check: Test the pH of the final aqueous filtrate. It should be neutral. If it is acidic, unreacted benzoic acid is still present. In this case, dissolve the solid in ethyl acetate, wash with saturated NaHCO₃[3], dry over MgSO₄, and concentrate.

Step 4: Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling ethanol.

  • If the solution appears yellow, add 0.5 g of activated charcoal, boil for 5 minutes, and filter hot through a Celite pad.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Self-Validation Check: Visually confirm the formation of colorless, needle-shaped crystals[4]. If an oil forms, refer to the troubleshooting guide above.

Step 5: Final Collection & Verification

  • Cool the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration and wash the filter cake with a small volume of ice-cold ethanol.

  • Dry under vacuum to a constant weight.

  • Self-Validation Check: Determine the melting point. A sharp melting point between 117–120 °C confirms >99% purity[1].

References

  • National Center for Biotechnology Information. "Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate." PMC. Available at:[Link]

  • International Union of Crystallography. "2-Oxo-2-phenylethyl benzoate." IUCr Journals. Available at: [Link]

  • American Chemical Society. "Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters." The Journal of Organic Chemistry. Available at:[Link]

  • American Chemical Society. "Practical Approach for Quantitative Green Esterifications." ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-oxoethyl benzoate esterification

Welcome to the Technical Support Center for the synthesis and optimization of 2-oxoethyl benzoate (phenacyl benzoate) derivatives. These compounds are highly valued in drug development and organic synthesis, frequently s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-oxoethyl benzoate (phenacyl benzoate) derivatives. These compounds are highly valued in drug development and organic synthesis, frequently serving as photoreleasable protecting groups for carboxylic acids[1].

This guide provides researchers and application scientists with field-proven methodologies, mechanistic insights, and troubleshooting logic to optimize the bimolecular nucleophilic substitution ( SN​2 ) of benzoate anions with α -haloketones.

Mechanistic Overview & Causality

The esterification to form 2-oxoethyl benzoate relies on the nucleophilic attack of a deprotonated benzoic acid on an α -haloketone (e.g., phenacyl bromide). The critical challenge in this reaction is phase management .

In traditional synthesis, polar aprotic solvents like DMF are used to solvate the base cation, leaving a highly reactive "naked" benzoate anion[1]. However, modern green chemistry protocols utilize aqueous suspensions to eliminate toxic solvents. In water, the hydrophobic α -haloketone and the hydrophilic benzoate anion exist in separate phases. This necessitates a Phase Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB), to form a lipophilic ion pair that shuttles the benzoate into the organic/solid phase for the SN​2 attack[2].

Pathway A Benzoic Acid (Aqueous Phase) B Base (Li2CO3) Deprotonation A->B C Benzoate Anion [PhCOO-] B->C D Phase Transfer Catalyst (TBAB) C->D E Ion Pair Formation [NBu4+ PhCOO-] D->E F Transfer to Organic/Solid Phase E->F H SN2 Nucleophilic Attack F->H G alpha-Haloketone (e.g., Phenacyl Bromide) G->H I 2-Oxoethyl Benzoate (Product) H->I

Mechanistic pathway of phase-transfer catalyzed 2-oxoethyl benzoate esterification.

Standardized Experimental Protocols

Protocol A: Traditional Homogeneous Esterification (DMF)

This method is ideal for small-scale discovery chemistry where rapid conversion is prioritized over green metrics[1].

  • Preparation : In a dry round-bottom flask, dissolve 2-bromo-1-phenylethanone (0.5 mmol) and benzoic acid (0.65 mmol, 1.3 equiv) in anhydrous dimethylformamide (DMF, 5 mL).

  • Deprotonation : Add potassium carbonate ( K2​CO3​ , 0.63 mmol, 1.26 equiv) to the solution.

  • Reaction : Stir the mixture at room temperature (25 °C) for 2 hours.

  • Self-Validation Checkpoint : Spot the reaction on a silica TLC plate. The disappearance of the UV-active α -haloketone spot confirms conversion.

  • Isolation : Pour the mixture into ice-cold distilled water. The product will precipitate. Filter, wash with water, and recrystallize from ethanol to yield pure colorless crystals[1].

Protocol B: Quantitative Green Aqueous Suspension

This highly optimized, scalable protocol utilizes mechanical grinding and phase-transfer catalysis to achieve >99% yields in water[2].

  • Suspension Setup : To a reaction vessel, add α -bromoacetophenone (10 g), benzoic acid (6.4 g, 1.05 equiv), Li2​CO3​ (2.23 g, 0.60 equiv), and TBAB (810 mg, 0.05 equiv).

  • Mechanical Activation : Add 50 mL of H2​O and 5 g of granular PTFE . Causality Note: Granular PTFE acts as a mechanical collision agent. It physically disrupts hydrophobic aggregates of the α -haloketone, continuously exposing unreacted surface area to the aqueous phase.

  • Reaction : Mechanically stir the suspension vigorously (≥ 400 rpm) at 60 °C.

  • Isolation : Once TLC indicates completion, filter the suspended solids. Wash with water (2 × 15 mL) to remove salts and TBAB. The resulting solid is quantitative phenacyl benzoate (>99% yield) requiring no further purification[2].

Reaction Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on the esterification yield, highlighting the superiority of the optimized green protocol.

MethodSolventBaseCatalyst / AdditiveTemp (°C)AgitationYield (%)
Traditional[1]DMF K2​CO3​ None25Magnetic78 - 85%
Aqueous (Unoptimized)[2] H2​O Li2​CO3​ Aliquat 33625Magnetic0% (Stalled)
Aqueous (Unoptimized)[2] H2​O Li2​CO3​ Aliquat 33640Magnetic42%
Green Optimized [2] H2​O Li2​CO3​ TBAB + PTFE 60 Mechanical (400 rpm) >99%

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Product Yield TLC Analyze via TLC / LC-MS Start->TLC Unreacted Unreacted Halide Present TLC->Unreacted Hydrolysis Hydroxyketone Byproducts TLC->Hydrolysis PTC Add TBAB & PTFE Grinding Agent Increase Stirring (>400 rpm) Unreacted->PTC Base Switch to Milder Base (e.g., Li2CO3) Hydrolysis->Base Temp Reduce Temperature (Maintain 60 °C) Hydrolysis->Temp

Diagnostic troubleshooting workflow for low esterification yields and byproducts.

Q: My aqueous reaction is stalling at 40-50% conversion with unreacted starting material remaining. How can I drive it to completion? A: Stalling in aqueous suspensions is almost always a mass-transfer limitation. Ensure you are using a Phase Transfer Catalyst (PTC) like TBAB (0.05 equiv). More importantly, if you are not using a grinding agent, the hydrophobic α -haloketone is likely clumping. Add granular PTFE (50% w/w relative to the halide) and ensure mechanical stirring is set to at least 400 rpm. The PTFE physically breaks up aggregates, exposing fresh reactant surfaces[2].

Q: I am observing significant hydrolysis of the α -haloketone into an α -hydroxyketone byproduct. How do I prevent this? A: Hydrolysis is a competing side reaction caused by overly basic conditions or excessive heat. Switch from strong bases like NaOH or K2​CO3​ to a milder base like Lithium Carbonate ( Li2​CO3​ ). Li2​CO3​ provides a buffered, mildly alkaline environment sufficient to deprotonate benzoic acid without destroying the electrophile[2]. Additionally, strictly control your reaction temperature to 60 °C; exceeding this exponentially increases the rate of halide hydrolysis.

Q: Can I use Aliquat 336 instead of TBAB as the phase transfer catalyst? A: While Aliquat 336 (methyl trioctyl ammonium chloride) is an excellent PTC for liquid-liquid biphasic systems, empirical data shows it fails to catalyze this specific solid-liquid aqueous reaction at room temperature (yielding 0%)[2]. If you must use Aliquat 336, the reaction temperature must be elevated to at least 60 °C, though TBAB remains the superior and more reliable choice for phenacyl benzoate synthesis.

Q: How do I separate the granular PTFE from my final product if I am avoiding organic extraction solvents? A: Because the optimized aqueous protocol yields a solid product, you can separate the PTFE during the recrystallization phase. Dissolve the crude product mixture in a minimal amount of warm ethanol. The 2-oxoethyl benzoate will dissolve completely, while the granular PTFE remains insoluble. Filter the hot solution to remove the PTFE, and then allow the filtrate to cool to yield pure recrystallized product[1][2].

References

  • Practical Approach for Quantitative Green Esterifications Source: ACS Sustainable Chemistry & Engineering URL
  • Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Oxoethyl Benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the storage and handling of 2-oxoethyl benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the storage and handling of 2-oxoethyl benzoate (CAS: 64904-47-8).

Because this compound contains both an ester linkage and a highly reactive terminal aldehyde (SMILES: O=CCOC(=O)c1ccccc1)[1], it is notoriously susceptible to thermal degradation. This guide moves beyond basic storage instructions to explain the causality behind degradation and provides self-validating protocols to ensure the scientific integrity of your experiments.

Core Principles of Stability: Understanding the Mechanisms

To prevent degradation, we must first understand the chemical vulnerabilities of 2-oxoethyl benzoate. Thermal stress does not act alone; it acts as an activation energy source that accelerates three primary degradation pathways:

  • Aldehyde Auto-Oxidation: The terminal aldehyde group is highly prone to oxidation. When exposed to atmospheric oxygen and thermal stress, it rapidly oxidizes to form carboxymethyl benzoate.

  • Ester Hydrolysis: Ambient moisture acts as a nucleophile. Elevated temperatures catalyze the cleavage of the ester bond, yielding benzoic acid and 2-hydroxyacetaldehyde (glycolaldehyde).

  • Aldol-Type Condensation: The α-protons adjacent to the aldehyde carbonyl are acidic. Thermal energy alone can overcome the activation barrier for self-condensation, leading to complex oligomeric mixtures and a severe drop in purity.

DegradationMechanisms Compound 2-Oxoethyl Benzoate ThermalStress Thermal Stress (T > 8°C) Compound->ThermalStress Exceeds stable temp Moisture Moisture (H₂O) ThermalStress->Moisture Promotes reaction Oxygen Oxygen (O₂) ThermalStress->Oxygen Accelerates Condensation Aldol Condensation ThermalStress->Condensation Direct activation Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Oxidation Aldehyde Oxidation Oxygen->Oxidation

Mechanisms of 2-oxoethyl benzoate degradation under thermal and environmental stress.

Troubleshooting Guide: Diagnosing Degradation

If you suspect your batch of 2-oxoethyl benzoate has been compromised, use the following analytical markers to diagnose the specific mode of degradation.

Table 1: Analytical Signatures of 2-Oxoethyl Benzoate Degradation

Degradation PathwayEnvironmental StressorAnalytical Marker (HPLC / ¹H NMR / IR)Visual / Physical Change
Oxidation O₂ + HeatAppearance of carboxymethyl benzoate peak; Broad O-H stretch in IR.Yellowing of the neat liquid/solid.
Hydrolysis H₂O + HeatDetection of benzoic acid; Loss of ester C=O stretch in IR.Loss of sample clarity; phase separation.
Condensation Heat (>25°C)Broad polymeric baseline humps on HPLC; loss of aldehyde proton (~9.5 ppm) in ¹H NMR.Increased viscosity; formation of insoluble resins.

Self-Validating Storage Protocol

A robust protocol must be a self-validating system—meaning the steps inherently prevent the introduction of variables that cause degradation. The standard recommended storage temperature is 2–8°C, but proper handling prior to refrigeration is critical.

Step-by-Step Methodology: Inert Aliquoting and Cryo-Storage
  • Step 1: Thermal Equilibration.

    • Action: Allow the sealed source bottle to reach room temperature before opening.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical. This moisture drives ester hydrolysis upon subsequent warming.

  • Step 2: Preparation of the Environment.

    • Action: Transfer the bulk compound into a glove box or a controlled dry box purged with high-purity Argon.

    • Causality: Argon is heavier than air and displaces oxygen and moisture effectively, eliminating the primary reactants for oxidation and hydrolysis.

  • Step 3: Single-Use Aliquoting.

    • Action: Divide the bulk material into single-use amber glass vials.

    • Causality: Repeated freeze-thaw cycles introduce micro-doses of oxygen and moisture each time the main container is opened. Single-use aliquots restrict exposure to a single event. Amber glass prevents photolytic degradation.

  • Step 4: Headspace Purging & Sealing.

    • Action: Gently blow a stream of Argon over the sample surface for 10–15 seconds. Cap tightly using PTFE-lined screw caps and wrap with Parafilm.

    • Causality: PTFE provides a chemically inert barrier, while Parafilm prevents moisture ingress through the micro-gaps in the cap threads.

  • Step 5: Temperature-Controlled Storage.

    • Action: Store sealed vials at 2–8°C for short-term use (1-3 months), or under -40°C for long-term preservation[2].

    • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation energy barrier for aldol self-condensation[3].

StorageWorkflow Equilibrate 1. Thermal Equilibration (Room Temp) GloveBox 2. Transfer to Dry Box (Argon Purged) Equilibrate->GloveBox Aliquot 3. Single-Use Aliquoting (Amber Vials) GloveBox->Aliquot Seal 4. PTFE Cap & Parafilm (Moisture Barrier) Aliquot->Seal Store 5. Cryo-Storage (2–8°C or -40°C) Seal->Store

Self-validating workflow for the preparation and storage of 2-oxoethyl benzoate.

Frequently Asked Questions (FAQs)

Q: My 2-oxoethyl benzoate arrived at ambient temperature. Is it compromised? A: Not necessarily, but it requires immediate quality control (QC). Short-term excursions during shipping (e.g., 24-48 hours) might not cause significant degradation if the manufacturer's inert seal is intact and moisture/oxygen are excluded. However, you must perform an HPLC or ¹H NMR check before use to confirm purity >95%[1].

Q: Can I store 2-oxoethyl benzoate as a stock solution to improve stability? A: This is highly discouraged. Dissolving the compound, especially in protic solvents (like methanol) or hygroscopic solvents (like DMSO), significantly accelerates ester hydrolysis and acetal formation. Always store the compound neat (as supplied) and prepare solutions fresh immediately before your experiment.

Q: What is the recommended long-term storage temperature? A: While standard short-term storage is 2–8°C, for long-term preservation (months to years), storing the compound under an inert atmosphere at -20°C to -40°C is strongly recommended to completely arrest thermal degradation pathways[2]. Ensure the compound is stable under recommended storage conditions and kept in tightly closed containers[3].

References

  • Molport. "2-oxoethyl benzoate | 64904-47-8 | Buy Now". Molport Chemical Database. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of 2-Oxoethyl Benzoates

Welcome to the technical support center for the synthesis of 2-oxoethyl benzoate and its derivatives. These compounds are valuable intermediates in organic synthesis, particularly in the development of new pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-oxoethyl benzoate and its derivatives. These compounds are valuable intermediates in organic synthesis, particularly in the development of new pharmaceutical agents.[1][2] However, their synthesis pathways can be prone to unwanted side reactions that diminish yield and complicate purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and offer field-proven strategies for optimizing your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format. We will focus on two primary synthetic routes:

  • Route A: Fischer esterification of a benzoic acid with ethylene glycol to form a 2-hydroxyethyl benzoate intermediate, followed by oxidation.

  • Route B: Nucleophilic substitution of a halo-ketone (e.g., 2-bromo-1-phenylethanone) with a benzoate salt.[3]

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue, often stemming from the equilibrium-driven nature of esterification or suboptimal reaction conditions.

Potential Cause A: Incomplete Esterification (Route A)

The Fischer esterification is a reversible reaction.[4] Without intervention, the reaction will reach an equilibrium that may be far from complete conversion.

  • Expert Insight & Solution: To drive the reaction toward the product side, you must apply Le Chatelier's Principle. This can be achieved in two primary ways:

    • Use an Excess of a Reactant: Using a large excess of one reactant, typically the less expensive or more easily removed one (in this case, ethylene glycol), will shift the equilibrium to favor the product. Molar ratios of alcohol to acid from 5:1 up to 15:1 have been shown to increase conversion.[5]

    • Remove Water as it Forms: Water is a byproduct of the esterification, and its removal is critical for achieving high conversion.[6] Effective methods include using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope, or adding activated molecular sieves (e.g., 4Å) to the reaction mixture to sequester water as it is formed.[4][5]

Potential Cause B: Suboptimal Catalyst Choice & Loading

The choice and concentration of the acid catalyst are critical. While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can also promote side reactions.[7]

  • Expert Insight & Solution:

    • Milder Catalysts: Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) to reduce charring and decomposition.[5]

    • Heterogeneous Catalysts: Solid acid catalysts, such as sulfonic acid resins (e.g., Amberlyst-15) or certain zeolites, are an excellent alternative.[7][8] They are less corrosive, minimize side reactions, and can be easily removed by simple filtration, which prevents the catalyst from interfering with the workup and purification steps.[7][9]

Potential Cause C: Inefficient Nucleophilic Substitution (Route B)

In this route, low yields can result from poor nucleophilicity of the benzoate or side reactions involving the halo-ketone.

  • Expert Insight & Solution:

    • Solvent Choice: The reaction is often performed in a polar aprotic solvent like DMF to ensure the benzoate salt is sufficiently soluble and nucleophilic.[3]

    • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be employed to increase the reactivity of the benzoate nucleophile.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how do I prevent it?

This is a classic issue in reactions involving diols like ethylene glycol.

Potential Cause: Diester Formation (Ethylene Glycol Dibenzoate)

Ethylene glycol has two hydroxyl groups, both of which can react with benzoic acid to form a diester. This is the most common high-molecular-weight impurity in this synthesis.

  • Expert Insight & Solution: The key to preventing diester formation is controlling the stoichiometry. By using a significant molar excess of ethylene glycol relative to benzoic acid (e.g., 5:1 or greater), you statistically favor the reaction of a benzoic acid molecule with a fresh ethylene glycol molecule rather than with the already-formed monoester.

Caption: Control of monoester vs. diester formation.

Q3: My final product is dark or discolored. What's causing this and how can I prevent it?

Discoloration or charring is a clear indicator that your reaction conditions are too harsh.

Potential Cause: Decomposition of Organic Materials

This is typically caused by a combination of high temperatures and aggressive acid catalysts.

  • Expert Insight & Solution:

    • Reduce Reaction Temperature: Operate at the lowest effective temperature. While higher temperatures increase the reaction rate, they also accelerate decomposition pathways.[7]

    • Use a Milder Catalyst: As mentioned in Q1, switching from concentrated H₂SO₄ to p-TsOH or a solid acid catalyst can significantly reduce charring and the formation of colored byproducts.[5]

Q4: My workup is messy, and I'm having trouble removing unreacted starting materials. What is a reliable procedure?

An effective workup is crucial for isolating a clean product and simplifying final purification.

Potential Cause: Inefficient Separation of Acid/Alcohol

Unreacted benzoic acid and excess ethylene glycol must be removed before final purification steps like distillation or chromatography.

  • Expert Insight & Solution: A standard aqueous workup is highly effective. The protocol below ensures the removal of both the acid catalyst and unreacted starting materials.

Protocol: Standard Aqueous Work-up
  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Neutralizing Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst and deprotonates any unreacted benzoic acid, pulling them into the aqueous layer. Caution: Vent the separatory funnel frequently as CO₂ gas will be produced.[5] Repeat until no more gas evolves.

  • Water Wash: Wash the organic layer with deionized water to remove the highly water-soluble ethylene glycol.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry and Isolate: Transfer the organic layer to a flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 15-20 minutes. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Frequently Asked Questions (FAQs)

Q: What is the most critical factor for maximizing the yield of the monoester (2-hydroxyethyl benzoate)?

A: Without question, the most critical factor is the efficient removal of water during the esterification reaction.[4][6] While using excess alcohol is important for shifting the equilibrium, failing to remove the water byproduct means the reaction can never proceed to completion. A Dean-Stark apparatus is the most effective method for this.

Q: Are there alternative pathways to synthesize 2-oxoethyl benzoates that avoid these side reactions?

A: Yes. One powerful strategy is the use of protecting groups.[10][11] For instance, one could start with a molecule that already contains the aldehyde functionality, but in a protected form, such as an acetal.

Protecting_Group_Strategy Start Protected Aldehyde Alcohol (e.g., 2,2-dimethyl-1,3-dioxolan-4-yl)methanol Step1 Esterification with Benzoic Acid Start->Step1 ProtectedEster Protected Intermediate Step1->ProtectedEster Step2 Deprotection (e.g., mild acid) ProtectedEster->Step2 FinalProduct 2-Oxoethyl Benzoate (via diol cleavage) Step2->FinalProduct

Caption: Workflow using a protecting group strategy.

This method avoids the direct oxidation step on the final molecule, which can sometimes be problematic. The acetal is stable to the esterification conditions and can be removed later under mild acidic conditions to reveal the aldehyde.[12][13]

Another alternative is transesterification, where an existing ester (like methyl benzoate) is reacted with ethylene glycol.[14][15] This can sometimes be achieved under milder conditions, especially with specialized catalysts.[16][17]

Q: How can I effectively monitor the reaction to prevent byproduct formation?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. By spotting the reaction mixture alongside standards of your starting materials, you can visualize the consumption of reactants and the formation of the product in near real-time. This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of degradation products from prolonged heating. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the precise ratio of product to byproducts.

References

  • Protecting group - Wikipedia. (2023, October 27). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. Retrieved March 29, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti. Retrieved March 29, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification - ijarsct. (2025, March 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 29, 2026, from [Link]

  • Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). ChemTalk. Retrieved March 29, 2026, from [Link]

  • Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. Retrieved March 29, 2026, from [Link]

  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate | Industrial & Engineering Chemistry Research - ACS Publications. (2004, September 18). ACS Publications. Retrieved March 29, 2026, from [Link]

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC. (2025, May 19). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Transesterification - Master Organic Chemistry. (2022, November 10). Master Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents. (n.d.). Google Patents.
  • (PDF) 2-Oxo-2-phenylethyl benzoate - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (2015, September 16). ResearchGate. Retrieved March 29, 2026, from [Link]

  • benzoylcholine iodide and chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 29, 2026, from [Link]

  • (PDF) Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C—H⋯O hydrogen-bonded supramolecular assemblies - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate) - ChemBK. (2024, April 9). ChemBK. Retrieved March 29, 2026, from [Link]

  • Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral - RSC Publishing. (2018, April 26). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. (n.d.). Academia.edu. Retrieved March 29, 2026, from [Link]

  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate† | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved March 29, 2026, from [Link]

  • 2-(2-oxoethyl)benzoic acid - C9H8O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Mol-Instincts. Retrieved March 29, 2026, from [Link]

  • 2-oxoethyl Benzoate | C9H8O3 | CID 10866664 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved March 29, 2026, from [Link]

  • Unraveling Side Reactions in Paired CO2 Electrolysis at Operando Conditions: A Case Study of Ethylene Glycol Oxidation - PubMed. (2025, April 23). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Ethylene Glycols Technology. (n.d.). Scientific Design. Retrieved March 29, 2026, from [Link]

  • Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations - Chemical Science (RSC Publishing). (2022, November 11). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Unraveling Side Reactions in Paired CO 2 Electrolysis at Operando Conditions: A Case Study of Ethylene Glycol Oxidation | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Deoxygenation of benzoic acid on metal oxides. 2. Formation of byproducts - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Chemical Reactivity of Ethylene Glycol with Halogen - Unacademy. (n.d.). Unacademy. Retrieved March 29, 2026, from [Link]

  • Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate - PubMed. (2020, November 3). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for 2-Oxoethyl Benzoate Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the development and lifecycle management of analytical procedures for critical synthetic intermediates. 2-Oxoethyl benzoate (also known as phenacyl benzoate) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the development and lifecycle management of analytical procedures for critical synthetic intermediates. 2-Oxoethyl benzoate (also known as phenacyl benzoate) is a highly reactive aromatic ester widely utilized in photochemical synthesis and active pharmaceutical ingredient (API) manufacturing[1]. Accurate quantification of this compound is paramount, particularly when structurally similar impurities—such as benzoic acid and phenacyl alcohol—are present in the sample matrix.

With the recent implementation of the (legally effective as of June 2024)[2], regulatory expectations have shifted toward a Quality-by-Design (QbD) and lifecycle approach[3]. This guide objectively compares a standard C18 High-Performance Liquid Chromatography (HPLC) method against an optimized Phenyl-Hexyl method, providing field-proven mechanistic insights, self-validating experimental protocols, and comprehensive validation data.

The Analytical Challenge: Causality in Column Selection

The core challenge in quantifying 2-oxoethyl benzoate ( C9​H8​O3​ ) lies in its structural properties[4]. The molecule features an electron-rich aromatic ring and a polar ester linkage.

  • Standard C18 Columns: Rely exclusively on hydrophobic (van der Waals) interactions. Because the primary degradation products and synthetic precursors (e.g., benzoic acid) also possess aromatic rings and similar partition coefficients (LogP), a C18 phase often struggles to provide baseline resolution, leading to peak tailing and potential co-elution.

  • Phenyl-Hexyl Columns: Introduce a dual-retention mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the aromatic ring of 2-oxoethyl benzoate. This targeted electronic interaction drastically alters the selectivity ( α ), pulling the analyte apart from structurally similar impurities.

SeparationMechanism Analyte 2-Oxoethyl Benzoate (Aromatic Ester) C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Partitioning Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Dual Mechanism Res1 Moderate Resolution (Co-elution risk) C18->Res1 Res2 High Resolution (Enhanced Selectivity) Phenyl->Res2

Fig 2: Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and compliance with [5], the following protocol integrates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; if the system fails to meet the predefined SST criteria before and after the sample sequence, the entire run is automatically invalidated, preventing the reporting of erroneous data.

Step-by-Step Methodology

Phase 1: Sample & Standard Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 2-oxoethyl benzoate reference standard (>99.5% purity). Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution using the mobile phase to create a calibration curve spanning 1 to 200 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to remove particulates and protect the column frit.

Phase 2: Chromatographic Conditions

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v). Causality: Formic acid suppresses the ionization of acidic impurities (like benzoic acid), ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (optimal absorbance for the benzoyl chromophore).

  • Column Temperature: 30°C (thermostatted to ensure retention time reproducibility).

Phase 3: Self-Validating Execution Sequence

  • Blank Injection: Inject mobile phase to confirm baseline stability and absence of carryover.

  • Initial SST (6 Replicates): Inject the 50 µg/mL standard six times. Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤2.0% , Theoretical Plates ( N ) >5000 , and Tailing Factor ( Tf​ ) ≤1.5 .

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing SST: Re-inject the 50 µg/mL standard at the end of the run. Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial SST average.

Method Validation Workflow & Comparative Data

The validation strategy rigorously follows the ICH Q2(R2) framework, evaluating Specificity, Linearity, Accuracy, Precision, and LOD/LOQ[6].

ValidationWorkflow A 1. Method Selection (C18 vs Phenyl-Hexyl) B 2. Specificity Assessment (Resolution > 1.5) A->B C 3. Linearity & Range (R² > 0.999) B->C D 4. Accuracy & Precision (Recovery 98-102%) C->D E 5. LOD / LOQ Determination (S/N Ratio) D->E F 6. ICH Q2(R2) Validated Method E->F

Fig 1: ICH Q2(R2) aligned HPLC method validation workflow for 2-oxoethyl benzoate.

Table 1: Comparative Chromatographic Performance (Specificity)

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. We spiked 2-oxoethyl benzoate with a known concentration of benzoic acid to test column resolution.

Chromatographic ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Analytical Implication
Retention Time ( tR​ ) 5.2 min6.8 minPhenyl-Hexyl shows stronger retention via π−π bonds.
Theoretical Plates ( N ) 6,5009,200Higher efficiency and sharper peaks on Phenyl-Hexyl.
Tailing Factor ( Tf​ ) 1.351.05Reduced secondary interactions with silanol groups.
Resolution ( Rs​ ) 1.2 (Fails ICH criteria)3.4 (Exceeds ICH criteria) Phenyl-Hexyl guarantees baseline separation from impurities.
Table 2: ICH Q2(R2) Validation Parameters (Phenyl-Hexyl Method)

Based on the superior specificity demonstrated above, the Phenyl-Hexyl method was fully validated according to the latest ICH Q2(R2) guidelines[7].

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 1 - 200 µg/mLProven fit-for-purpose range
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Accuracy (Spike Recovery) 99.5% ± 0.8%98.0% - 102.0%
Repeatability (Intra-day RSD) 0.6% (n=6) ≤2.0%
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥10

Conclusion & Recommendations

For the quantification of 2-oxoethyl benzoate, relying on standard C18 chemistry introduces a high risk of co-elution with aromatic impurities, ultimately threatening the integrity of the analytical data. By transitioning to a Phenyl-Hexyl stationary phase , laboratories can leverage π−π interactions to achieve a critical resolution ( Rs​>3.0 ) that standard hydrophobic partitioning cannot provide.

Coupled with a self-validating sequence utilizing stringent System Suitability bracketing, this optimized method fully complies with the modernized ICH Q2(R2) and Q14 frameworks, ensuring robust, audit-proof data for drug development professionals.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 2-oxoethyl Benzoate | CID 10866664 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Validating the Chemical Purity of Commercial 2-Oxoethyl Benzoate Standards: A Comparative Guide

Introduction 2-Oxoethyl benzoate (), chemically known as benzoyloxyacetaldehyde, is a highly reactive bifunctional building block. It serves as a critical intermediate in the stereoselective synthesis of 1,3-oxathiolane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Oxoethyl benzoate (), chemically known as benzoyloxyacetaldehyde, is a highly reactive bifunctional building block. It serves as a critical intermediate in the stereoselective synthesis of 1,3-oxathiolane nucleosides, including the antiretroviral active pharmaceutical ingredients (APIs) lamivudine (3TC) and emtricitabine (FTC) ()[1].

However, its dual functionality—an ester linkage and an enolizable aldehyde—makes it inherently unstable. The aldehyde group is highly susceptible to autoxidation, while the ester is prone to moisture-driven hydrolysis. Consequently, commercial standards often degrade during transit or prolonged storage. This guide objectively compares commercial 2-oxoethyl benzoate standards and provides self-validating analytical protocols to ensure their absolute chemical purity before deployment in sensitive API synthesis.

Understanding the Degradation Pathways

To design an effective analytical validation suite, one must first understand the target impurities dictated by the molecule's degradation kinetics. Exposure to atmospheric oxygen converts the aldehyde into benzoyloxyacetic acid. Conversely, trace moisture catalyzes the cleavage of the ester bond, yielding benzoic acid and glycolaldehyde.

Pathways Standard 2-Oxoethyl Benzoate (Intact Standard) Hydrolysis Benzoic Acid + Glycolaldehyde Standard->Hydrolysis H2O / H+ (Hydrolysis) Oxidation Benzoyloxyacetic Acid Standard->Oxidation O2 (Autoxidation)

Primary chemical degradation pathways of 2-oxoethyl benzoate via hydrolysis and autoxidation.

Comparison of Commercial Standards

Different suppliers offer 2-oxoethyl benzoate with varying handling requirements and baseline purities. Relying solely on a manufacturer's Certificate of Analysis (CoA) is a critical failure point due to the compound's transient stability. Below is a comparison of typical commercial grades based on supplier specifications (, [2]).

Vendor / GradeClaimed PurityRecommended StoragePackagingSusceptibility to Degradation
Vendor A (General Chemical Grade) ≥ 95%2–8 °CStandard Amber GlassHigh (Oxidation over time)
Vendor B (Cold-Chain Pharma Grade) ≥ 95%-40 °CInert Atmosphere (Argon)Low (If cold-chain is maintained)
In-House Synthesized (Fresh) > 98%-80 °CSchlenk Flask (Argon)Very Low (Immediate use)

Observation: Vendor B's strict cold-chain and inert atmosphere significantly reduce the baseline levels of benzoic acid compared to Vendor A. However, verification remains mandatory upon receipt.

Analytical Methodologies & Causality

To objectively validate these standards, we employ an orthogonal analytical suite. Each method is chosen based on specific chemical rationales:

  • HPLC-UV (Relative Purity): We utilize a reversed-phase C18 column. Because aldehydes can interact with residual silanols on the silica matrix (causing severe peak tailing), an end-capped column is mandatory. UV detection at 220 nm captures the benzoyl chromophore of both the parent compound and its primary impurities (benzoic acid, benzoyloxyacetic acid) ()[3].

  • 1H qNMR (Absolute Purity): HPLC only provides relative area percentages, which can be misleading if impurities lack a UV chromophore (e.g., glycolaldehyde). Quantitative NMR (qNMR) using an internal calibrant (e.g., dimethyl sulfone) provides absolute mass fraction purity. The aldehyde proton ( δ ~9.6 ppm) serves as an isolated, distinct signal for integration, bypassing the need for an identical reference standard.

  • Karl Fischer (KF) Titration: Quantifies trace water. Since water is the primary catalyst driving hydrolysis, validating moisture content (< 0.5%) is a predictive measure of the standard's remaining shelf-life.

Workflow cluster_0 Orthogonal Validation Suite Start Commercial 2-Oxoethyl Benzoate (CAS: 64904-47-8) HPLC HPLC-UV Analysis (Organic Impurities) Start->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer Titration (Moisture Content) Start->KF Decision Purity > 95% & H2O < 0.5%? HPLC->Decision qNMR->Decision KF->Decision Pass Approved for API Synthesis Decision->Pass Yes Fail Reject / Purify (Column Chromatography) Decision->Fail No

Self-validating orthogonal workflow for the chemical purity assessment of 2-oxoethyl benzoate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: HPLC-UV Relative Purity Assessment

Causality: A gradient method ensures that highly polar degradation products (benzoic acid) elute early, while the intact ester elutes later, preventing peak overlap. The addition of Trifluoroacetic acid (TFA) suppresses the ionization of benzoic acid, sharpening its peak shape.

  • System Suitability Test (SST): Inject a resolution mixture containing 2-oxoethyl benzoate and benzoic acid.

    • Self-Validation Checkpoint: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . If Rs​<2.0 , the column is degraded and must be replaced.

  • Sample Preparation: Dissolve 10 mg of the standard in 10 mL of LC-MS grade Acetonitrile. Crucial: Inject immediately to prevent solvent-induced degradation.

  • Chromatographic Conditions:

    • Column: C18 End-capped (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 220 nm.

  • Analysis: Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10. Calculate relative purity via area normalization.

Protocol 2: 1H qNMR Absolute Purity Determination

Causality: To ensure complete relaxation of all nuclei between pulses (which is mathematically critical for accurate integration), the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton.

  • Sample Preparation: Accurately weigh ~20 mg of 2-oxoethyl benzoate and ~5 mg of Dimethyl Sulfone (TraceCERT® internal standard, 99.9% purity) into a vial using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve in 0.6 mL of anhydrous CDCl3​ (stored over molecular sieves to prevent in-situ hydrolysis). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay ( D1​ ): 30 seconds.

    • Self-Validation Checkpoint: Run a preliminary inversion recovery experiment to confirm T1​ values.

    • Scans: 64 (to ensure high S/N for trace impurities).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak (dimethyl sulfone, δ 3.0 ppm, 6H) and the 2-oxoethyl benzoate aldehyde peak ( δ ~9.6 ppm, 1H).

  • Calculation: Apply the standard qNMR mass fraction formula to determine absolute purity.

Validation Data Summary

The following table presents typical validation results comparing a properly stored standard (Vendor B) against an improperly stored standard (Vendor A, exposed to ambient temperature for 2 months).

ParameterVendor B (Cold-Chain, -40°C)Vendor A (Ambient Storage, 2 Months)Acceptance Criteria
HPLC Relative Purity 97.2%88.5% 95.0%
Benzoic Acid (HPLC) 0.8%6.2% 2.0%
Absolute Purity (qNMR) 96.8%86.1% 95.0%
Moisture Content (KF) 0.12%1.45% 0.5%
Status PASS FAIL N/A

Conclusion

Relying on the manufacturer's CoA for reactive intermediates like 2-oxoethyl benzoate is insufficient due to their rapid degradation kinetics. By implementing an orthogonal, self-validating analytical suite comprising HPLC-UV, qNMR, and Karl Fischer titration, researchers can definitively ascertain the absolute chemical purity of commercial standards. This rigorous approach safeguards downstream synthetic yields and ensures the integrity of the final API.

References

  • National Center for Biotechnology Information. "2-oxoethyl Benzoate | C9H8O3 | CID 10866664". Source: PubChem. URL: [Link]

  • Li, et al. "A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation". Source: Organic Process Research & Development, ACS Publications. URL: [Link]

  • "Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity". Source: ACS Omega. URL: [Link]

  • "Synthesis of 1,3-oxathiolane nucleosides". Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Validation

Comparative FTIR Spectral Analysis: 2-Oxoethyl Benzoates vs. Standard Ester Protecting Groups

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In complex drug development and peptide synthesis workflows, the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In complex drug development and peptide synthesis workflows, the selection of an appropriate protecting group for carboxylic acids is critical. 2-Oxoethyl benzoates (commonly referred to as phenacyl benzoates) have emerged as superior photo-removable protecting groups (PRPGs). Unlike standard alkyl or benzyl esters that require harsh acidic or hydrogenolysis conditions for deprotection, 2-oxoethyl benzoates can be cleaved orthogonally via targeted UV irradiation.

To ensure the structural integrity of these synthetic steps, Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. This guide provides an objective, data-driven comparison of 2-oxoethyl benzoate FTIR spectra against standard alternatives, detailing the mechanistic causality behind their unique spectral signatures and providing a self-validating protocol for real-time reaction monitoring.

Mechanistic Causality: The Dual-Carbonyl Signature

The defining structural feature of a 2-oxoethyl benzoate is the presence of two distinct, adjacent carbonyl environments: the ester carbonyl ( O−C=O ) and the ketone carbonyl ( C=O ). This structural motif fundamentally alters the molecular vibrational modes compared to standard protecting groups[1].

  • Electronic Effects & Shifting: In standard alternatives like methyl benzoate or benzyl benzoate, the single ester carbonyl typically absorbs in the 1718–1722 cm⁻¹ range. In 2-oxoethyl benzoates, the electron-withdrawing nature of the α -aryloxy/ketone system slightly shifts the ester carbonyl absorption to a higher frequency (typically ~1725 cm⁻¹).

  • Conjugation: The ketone carbonyl, often conjugated with an aromatic ring (as in phenacyl derivatives) or attached to a bulky aliphatic system (like adamantyl derivatives), absorbs at a lower frequency (~1698–1709 cm⁻¹) [2].

Why this matters for performance: This dual-carbonyl signature provides a built-in internal reference. During photodeprotection, the disappearance of the 1725 cm⁻¹ peak while the 1698 cm⁻¹ peak shifts (as the byproduct forms) offers real-time, unambiguous proof of cleavage. This diagnostic capability is entirely absent in benzyl or methyl esters, making 2-oxoethyl benzoates vastly superior for highly monitored, automated synthetic workflows.

Comparative Spectral Data Analysis

To objectively evaluate the analytical advantages of 2-oxoethyl benzoates, we compare their primary FTIR vibrational modes against two widely used alternatives. The data below synthesizes findings from recent crystallographic and spectral studies of functionalized 2-oxoethyl esters [1][2].

Table 1: Comparative FTIR Spectral Assignments for Benzoate Protecting Groups
Vibrational Mode2-Oxoethyl Benzoate (Phenacyl)Benzyl Benzoate (Alternative)Methyl Benzoate (Alternative)Diagnostic Value in Synthesis
Ester C=O Stretch ~1725 cm⁻¹~1718 cm⁻¹~1722 cm⁻¹Primary indicator of successful esterification.
Ketone C=O Stretch ~1698 cm⁻¹AbsentAbsentUnique marker for 2-oxoethyl structural integrity.
C-O-C Stretch (Asym) ~1276 cm⁻¹~1270 cm⁻¹~1275 cm⁻¹Confirms the formation of the ester linkage.
C-O-C Stretch (Sym) ~1120 cm⁻¹~1115 cm⁻¹~1110 cm⁻¹Secondary confirmation of the ester linkage.
Aromatic C=C Stretch ~1559, 1475 cm⁻¹~1600, 1450 cm⁻¹~1600, 1450 cm⁻¹Acts as an invariant internal standard for normalization.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing and monitoring 2-oxoethyl benzoates. By utilizing the invariant aromatic C=C stretch as an internal baseline, the system mathematically validates the completion of the reaction without relying on subjective visual estimation [1].

Step 1: Baseline Spectral Acquisition
  • Obtain a background spectrum of the empty ATR diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Record the baseline spectra of the starting materials: the specific carboxylic acid (note the broad O-H stretch at 3300–2500 cm⁻¹) and the 2-bromoethan-1-one (phenacyl bromide) derivative.

Step 2: Reaction Initiation
  • In a dry round-bottom flask, dissolve 0.5 mol of the target carboxylic acid and 0.5 mol of the phenacyl bromide derivative in 8 mL of anhydrous dimethylformamide (DMF).

  • Add 0.5 g of anhydrous potassium carbonate ( K2​CO3​ ) to initiate the esterification. Stir continuously at 25°C[1].

Step 3: In-Situ Sampling and Normalization (The Feedback Loop)
  • Extract 10 µL aliquots every 30 minutes and apply them directly to the ATR crystal.

  • Self-Validation Check: Normalize all acquired spectra against the aromatic C=C stretch (~1559 cm⁻¹), which remains quantitatively constant throughout the reaction.

Step 4: Real-Time Peak Integration
  • Monitor the disappearance of the carboxylic acid O-H stretch (~3000 cm⁻¹).

  • Simultaneously, integrate the area under the newly forming dual-carbonyl peaks (1725 cm⁻¹ and 1698 cm⁻¹).

  • The reaction is mathematically deemed complete when the ratio of the ester C=O peak area to the aromatic C=C peak area plateaus (typically taking 2–3 hours).

Step 5: Product Isolation
  • Quench the reaction with ice water, filter the resulting precipitate, and recrystallize from acetone to yield the high-purity 2-oxoethyl benzoate derivative [3].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating ATR-FTIR monitoring process, highlighting the critical divergence in spectral tracking that makes 2-oxoethyl benzoates uniquely trackable.

G A Starting Materials: Carboxylic Acid + Phenacyl Bromide B Esterification Reaction (DMF, K2CO3, 25°C) A->B C In-Situ ATR-FTIR Sampling B->C D Monitor Disappearance: Acid O-H Stretch (~3000 cm⁻¹) C->D E Monitor Appearance: Ester C=O (~1725 cm⁻¹) Ketone C=O (~1698 cm⁻¹) C->E F Spectral Subtraction & Peak Integration D->F E->F G Product Validation: 2-Oxoethyl Benzoate Derivative F->G

Figure 1: Self-validating ATR-FTIR workflow for real-time monitoring of 2-oxoethyl benzoate synthesis.

References

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies Source: Molecules (MDPI) URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-oxoethyl Benzoate

Operational Guide & Safety Protocol: Handling 2-Oxoethyl Benzoate in the Laboratory As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. True laboratory safety and operational...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Safety Protocol: Handling 2-Oxoethyl Benzoate in the Laboratory

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. True laboratory safety and operational excellence are achieved only when we understand the chemical causality behind our procedures. This guide provides researchers, scientists, and drug development professionals with self-validating protocols for the safe handling, reaction setup, and disposal of 2-oxoethyl benzoate. By understanding why this molecule behaves the way it does, you can protect your team and ensure the integrity of your synthetic workflows.

Section 1: Chemical Identity & Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the molecule's structural liabilities. 2-Oxoethyl benzoate (also known as benzoyloxyacetaldehyde) is a bifunctional molecule featuring a lipophilic benzoate ester coupled with a highly reactive aldehyde moiety.

Mechanistic Causality: The aldehyde group is a potent electrophile. Upon contact with biological tissues, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in skin proteins) and thiols. This covalent modification is the direct cause of its classification as a skin, eye, and respiratory irritant (1)[1]. Furthermore, the lipophilic benzene ring enhances the molecule's partition coefficient (LogP), facilitating rapid dermal penetration if the skin barrier is compromised.

Table 1: Quantitative Chemical & Hazard Data

PropertyValue / Specification
Chemical Name 2-Oxoethyl Benzoate (Benzoyloxyacetaldehyde)
CAS Number 64904-47-8
Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Physical State Colorless to light yellow oil/liquid

Section 2: Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the material's chemical resistance to the specific functional groups of the solute. Because 2-oxoethyl benzoate is an ester-aldehyde hybrid, it can rapidly degrade inappropriate polymers.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile (≥0.11 mm) or Butyl RubberNitrile provides excellent splash resistance against aliphatic aldehydes. Butyl rubber is mandated for prolonged contact to prevent ester-driven permeation. Standard latex is strictly prohibited.
Eye Protection ANSI Z87.1 / EN 166 Chemical GogglesProtects against micro-aerosolization during syringe transfers. The aldehyde moiety causes severe ocular protein cross-linking upon contact ().
Body Protection Flame-retardant lab coat (Nomex/Cotton)Prevents dermal exposure. Synthetic blends (e.g., polyester) should be avoided as they can melt or dissolve if aggressive co-solvents (like DCM) are utilized.
Respiratory Class II Type A2 Fume HoodThe compound's volatility necessitates handling under negative pressure to prevent inhalation of respiratory irritants (H335)[1].

Section 3: Operational Workflow & Handling Protocol

2-Oxoethyl benzoate is frequently utilized as an electrophilic building block in organic synthesis, often prepared via the oxidation of 1-benzoyl glycerol (2)[2]. The following self-validating protocol ensures safe dispensing and reaction setup.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Preparation: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent premature oxidation of the aldehyde to the corresponding carboxylic acid.

  • Dispensing: Using a glass, gas-tight syringe equipped with a PTFE plunger, extract the required volume of 2-oxoethyl benzoate. Note: Avoid rubber plungers, which the ester component will rapidly degrade.

  • Transfer: Introduce the reagent dropwise into the reaction mixture at 0°C. The low temperature mitigates the exothermic nature of nucleophilic additions and reduces hazardous vapor generation.

  • Decontamination: Rinse all glassware that contacted the reagent with a 10% aqueous sodium bisulfite (NaHSO3) solution. Causality: Bisulfite reacts with the residual aldehyde to form a water-soluble, non-volatile bisulfite adduct, neutralizing the inhalation hazard before the glassware is removed from the hood.

ExperimentalWorkflow Start 1. Fume Hood Prep Verify 80-100 fpm Flow PPE 2. Don PPE Nitrile/Butyl Gloves & Goggles Start->PPE Dispense 3. Syringe Transfer Glass/PTFE (Avoid Rubber) PPE->Dispense React 4. Reaction Vessel Dropwise Addition at 0°C Dispense->React Clean 5. Decontamination 10% NaHSO3 Wash React->Clean

Experimental workflow for handling 2-oxoethyl benzoate in inert conditions.

Section 4: Emergency Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent the spread of respiratory irritants across the laboratory.

Step-by-Step Methodology: Spill Mitigation and Disposal

  • Evacuation & Ventilation: If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area and maximize room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as the aldehyde can undergo exothermic oxidation.

  • Neutralization (Recommended): Spray the absorbed spill with a dilute sodium bisulfite solution to convert the volatile aldehyde into a stable, non-hazardous adduct.

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, sealable polyethylene (PE) container.

  • Disposal: Label the container clearly as "Hazardous Organic Waste: Contains Aldehydes/Esters" and transfer it to the facility's hazardous waste accumulation area in strict compliance with local environmental regulations[1].

SpillResponse Spill Spill Detected (2-Oxoethyl Benzoate) Assess Assess Volume (< 50mL vs > 50mL) Spill->Assess Vent Maximize Ventilation Evacuate Area Assess->Vent > 50mL Absorb Apply Inert Absorbent (Vermiculite/Sand) Assess->Absorb < 50mL Vent->Absorb Dispose Transfer to Solid Waste (Label: Hazardous Organics) Absorb->Dispose

Logical decision pathway for 2-oxoethyl benzoate spill containment and disposal.

References

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
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2-oxoethyl Benzoate
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